piCRAC-1
Description
Properties
Molecular Formula |
C17H10F6N4 |
|---|---|
Molecular Weight |
384.28 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]diazene |
InChI |
InChI=1S/C17H10F6N4/c18-12-4-1-3-11(17(21,22)23)10(12)9-27-8-7-15(26-27)24-25-16-13(19)5-2-6-14(16)20/h1-8H,9H2 |
InChI Key |
TXWNZTPRPAPHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CC(=N2)N=NC3=C(C=CC=C3F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to piCRAC-1: A Photoswitchable Inhibitor of Store-Operated Calcium Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of piCRAC-1, a potent and photoswitchable inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel. CRAC channels are pivotal in a multitude of cellular processes, and their dysregulation is implicated in various diseases. This compound offers a powerful tool for the spatiotemporal control of CRAC channel activity, enabling precise investigation of its physiological and pathological roles. This document details the mechanism of action of CRAC channels through the store-operated calcium entry (SOCE) pathway, the function of this compound as an optical tool, quantitative data on its inhibitory properties, and detailed protocols for its application in experimental settings.
Introduction to CRAC Channels and Store-Operated Calcium Entry (SOCE)
Calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular functions, including gene expression, proliferation, and apoptosis. The precise control of intracellular Ca2+ concentration is therefore critical for cellular homeostasis. In non-excitable cells, a primary mechanism for Ca2+ influx is Store-Operated Calcium Entry (SOCE). This process is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which in turn activates Ca2+ release-activated Ca2+ (CRAC) channels located in the plasma membrane.
The key molecular players in SOCE are:
-
Stromal Interaction Molecule 1 (STIM1): An ER-resident transmembrane protein that functions as the Ca2+ sensor. Under resting conditions, with high ER Ca2+ levels, STIM1 is monomeric and diffusely distributed throughout the ER.
-
Orai1: The pore-forming subunit of the CRAC channel in the plasma membrane.
Depletion of ER Ca2+ triggers the oligomerization of STIM1, which then translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai1, leading to the opening of the CRAC channel and a sustained influx of extracellular Ca2+.
This compound: A Photoswitchable Inhibitor of CRAC Channels
This compound is a synthetic, azopyrazole-derived small molecule that acts as a photoswitchable inhibitor of CRAC channels.[1][2][3] Its chemical structure allows it to exist in two isomeric states, trans and cis, which can be reversibly converted by light of specific wavelengths. This property enables precise optical control over CRAC channel activity.
The cis-isomer of this compound is the more active form, potently inhibiting the CRAC channel.[4] Illumination with UV light (e.g., 365 nm) promotes the conversion of the less active trans-isomer to the active cis-isomer, leading to channel inhibition. Conversely, illumination with blue light (e.g., 415 nm) or spontaneous thermal relaxation in the dark favors the trans state, thus relieving the inhibition.[1]
Mechanism of Action of this compound
The mechanism of action of this compound is the reversible inhibition of the Orai1 pore of the CRAC channel. In its active cis conformation, this compound is thought to bind to a site on the Orai1 protein, thereby blocking the influx of Ca2+.[4] This allows for a light-dependent modulation of SOCE and downstream Ca2+-dependent signaling pathways.
Signaling Pathway of Store-Operated Calcium Entry and Inhibition by this compound
Caption: The SOCE pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory properties of this compound have been characterized in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Type | Reference |
| IC50 (cis-isomer) | ~0.5 µM | HEK293 cells | [4] |
| Wavelength for trans to cis isomerization | 365 nm (UV) | - | [1] |
| Wavelength for cis to trans isomerization | 415 nm (blue light) | - | [1] |
| Recovery from inhibition | Slow and incomplete (~57% recovery after 15 min in the dark) | HEK293 cells | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study CRAC channel function.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the Ca2+ current (Icrac) through CRAC channels.
Objective: To measure the inhibitory effect of photoswitched this compound on Icrac.
Materials:
-
HEK293 cells stably expressing STIM1 and Orai1
-
Patch-clamp rig with amplifier and data acquisition system
-
Perfusion system
-
Light source for UV (365 nm) and blue light (415 nm) illumination
-
Extracellular solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl2, 2 MgCl2, 10 HEPES (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 6 MgCl2 (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate HEK293-STIM1/Orai1 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell configuration on a single cell.
-
Clamp the cell at a holding potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit currents.
-
Passively deplete ER Ca2+ stores by dialysis with the EGTA-containing intracellular solution to fully activate Icrac.
-
-
Application of this compound:
-
Once Icrac has reached a stable maximum, perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 1 µM) in its inactive trans state (kept in the dark).
-
Illuminate the cell with UV light (365 nm) to isomerize this compound to its active cis state and record the inhibition of Icrac.
-
To observe recovery, switch off the UV light and illuminate with blue light (415 nm) or allow for thermal relaxation in the dark.
-
-
Data Analysis: Measure the current amplitude at a negative potential (e.g., -80 mV) before, during, and after UV illumination to quantify the extent of inhibition and recovery.
Experimental Workflow for Patch-Clamp Analysis of this compound
References
The Discovery and Development of CRAC Channels: A Technical Guide
This guide provides an in-depth overview of the discovery, mechanism, and therapeutic targeting of the Phosphoinositide-selective CRAC channel, piCRAC-1, a critical component of cellular calcium signaling. It is intended for researchers, scientists, and drug development professionals in the field.
Introduction to Store-Operated Calcium Entry and CRAC Channels
Store-Operated Calcium Entry (SOCE) is a ubiquitous and essential mechanism for calcium (Ca²⁺) influx in a wide variety of cells. It is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which in turn triggers the opening of highly Ca²⁺-selective channels in the plasma membrane. The predominant current associated with SOCE is the Calcium Release-Activated Ca²⁺ (CRAC) current, or I(CRAC). This current is characterized by its exceptionally high selectivity for Ca²⁺ over other cations, low single-channel conductance, and a distinct inward rectification. The channels responsible for this current are known as CRAC channels.
The physiological importance of CRAC channels is underscored by the identification of patients with severe combined immunodeficiency (SCID) syndrome who harbor mutations in the genes encoding the core components of these channels. These individuals suffer from recurrent and severe infections, highlighting the critical role of CRAC channels in immune cell function, particularly in T lymphocyte activation.
The Molecular Players: STIM and ORAI
For years, the molecular identity of the CRAC channel remained elusive. A breakthrough came with the use of genome-wide RNA interference (RNAi) screens, which successfully identified the two key protein families that constitute the channel: STIM (Stromal Interaction Molecule) and ORAI.
-
STIM Proteins: The ER Calcium Sensors STIM1 and STIM2 are single-pass transmembrane proteins primarily located in the endoplasmic reticulum. The luminal portion of STIM proteins contains a canonical EF hand motif that directly binds Ca²⁺. Under resting conditions, when the ER is replete with Ca²⁺, STIM1 is monomeric and diffusely distributed throughout the ER membrane. Upon depletion of ER Ca²⁺ stores, the dissociation of Ca²⁺ from the EF hand induces a conformational change, leading to the oligomerization of STIM1 and its translocation to ER-plasma membrane (PM) junctions.
-
ORAI Proteins: The Pore-Forming Subunit ORAI1, ORAI2, and ORAI3 are small, highly conserved plasma membrane proteins with four transmembrane domains. ORAI1 is the pore-forming subunit of the CRAC channel. Direct interaction between the activated, oligomerized STIM1 at the ER-PM junctions and ORAI1 in the plasma membrane is the critical event that gates the channel, allowing for the influx of extracellular Ca²⁺.
Mechanism of CRAC Channel Activation
The activation of CRAC channels is a tightly regulated, multi-step process that ensures a precise and localized increase in intracellular Ca²⁺ concentration.
Signaling Pathway of CRAC Channel Activation
Caption: The STIM-ORAI signaling cascade.
Biophysical and Pharmacological Properties
The unique properties of the CRAC channel distinguish it from other Ca²⁺ channels and are critical for its physiological functions.
| Property | Characteristic Value |
| Ion Selectivity | P(Ca²⁺)/P(Na⁺) > 1000 |
| Single-Channel Conductance | <100 fS in 20 mM Ca²⁺ |
| Current-Voltage (I-V) Relationship | Strong inward rectification at negative potentials |
| Pharmacology (Inhibitors) | |
| GSK-7975A | IC₅₀: ~5-15 nM |
| Synta66 | IC₅₀: ~200-500 nM |
| CM1231 | IC₅₀: ~10-50 nM |
| Pharmacology (Potentiators) | |
| Ionomycin (at low conc.) | Potentiates SOCE by acting as a Ca²⁺ ionophore |
Therapeutic Potential and Drug Development
Given the central role of CRAC channels in T-cell activation and the production of pro-inflammatory cytokines, they represent a promising therapeutic target for a range of autoimmune and inflammatory disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The development of selective CRAC channel inhibitors has been a major focus of pharmaceutical research.
Experimental Workflow for CRAC Inhibitor Screening
Caption: A typical drug discovery workflow for CRAC channel inhibitors.
Key Experimental Protocols
The study of CRAC channels relies on a set of specialized biophysical and cell biology techniques.
Calcium Imaging
-
Objective: To measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to store depletion and SOCE.
-
Methodology:
-
Cell Loading: Load cells with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at room temperature in a standard extracellular solution (e.g., Ringer's solution).
-
Washing: Wash cells to remove excess extracellular dye.
-
Baseline Measurement: Perfuse cells with a Ca²⁺-free Ringer's solution and measure the baseline Fura-2 fluorescence ratio (340 nm / 380 nm excitation, ~510 nm emission).
-
Store Depletion: Induce ER Ca²⁺ store depletion by applying a SERCA pump inhibitor, such as thapsigargin (1-2 µM), in the Ca²⁺-free solution. This will cause a transient increase in [Ca²⁺]i due to leakage from the ER.
-
SOCE Measurement: Once the [Ca²⁺]i returns to baseline, reintroduce the Ca²⁺-containing extracellular solution. The subsequent sharp and sustained increase in the Fura-2 ratio represents SOCE.
-
Inhibitor Testing: To test an inhibitor, pre-incubate the cells with the compound before store depletion or apply it just before the reintroduction of extracellular Ca²⁺.
-
Patch-Clamp Electrophysiology
-
Objective: To directly measure the I(CRAC) current and characterize its biophysical properties.
-
Methodology:
-
Configuration: Use the whole-cell patch-clamp configuration.
-
Pipette Solution: The intracellular (pipette) solution should contain a high concentration of a Ca²⁺ chelator, such as BAPTA (10-20 mM), to buffer intracellular Ca²⁺ and passively deplete the ER stores. It should also include an IP₃ receptor agonist like IP₃ (10-20 µM) to actively deplete stores. A typical solution might contain (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, adjusted to pH 7.2.
-
Bath Solution: The extracellular (bath) solution should contain 10-20 mM Ca²⁺ as the charge carrier. A typical solution might contain (in mM): 115 NaCl, 10 CaCl₂, 10 HEPES, 2 CsCl, 1 MgCl₂, adjusted to pH 7.4.
-
Voltage Protocol: Hold the cell at 0 mV and apply repetitive hyperpolarizing voltage ramps or steps (e.g., from +100 mV to -120 mV over 50 ms, applied every 2 seconds).
-
Current Development: The I(CRAC) current develops over several minutes as the intracellular solution dialyzes the cell and depletes the ER stores. The current is identified by its characteristic strong inward rectification and small outward current at positive potentials.
-
Förster Resonance Energy Transfer (FRET)
-
Objective: To visualize the dynamic interaction between STIM1 and ORAI1 in living cells.
-
Methodology:
-
Constructs: Co-express STIM1 and ORAI1 proteins tagged with a FRET pair of fluorescent proteins, for example, STIM1-YFP (acceptor) and ORAI1-CFP (donor).
-
Imaging: Use a fluorescence microscope equipped for FRET imaging.
-
Baseline Measurement: In resting cells (high ER Ca²⁺), measure the baseline CFP and YFP fluorescence. Due to the separation of STIM1 and ORAI1, little to no FRET should occur.
-
Store Depletion: Treat the cells with a store-depleting agent like thapsigargin.
-
FRET Measurement: As STIM1 oligomerizes and translocates to the ER-PM junctions to interact with ORAI1, the CFP donor and YFP acceptor are brought into close proximity (<10 nm). This results in an increase in FRET, which can be measured as a decrease in donor (CFP) fluorescence and a simultaneous increase in sensitized acceptor (YFP) emission.
-
Conclusion
The discovery of STIM and ORAI as the core components of the CRAC channel has revolutionized our understanding of Ca²⁺ signaling. This knowledge has not only clarified the molecular basis of a fundamental physiological process but has also paved the way for the development of a new class of therapeutics for autoimmune and inflammatory diseases. The continued investigation into the intricate regulation of CRAC channel function and the development of increasingly specific modulators promise to yield further insights and clinical advances in the years to come.
The Role of Constitutively Active CRAC Channels in Stormorken Syndrome: A Technical Guide
Abstract: Stormorken syndrome is a rare, autosomal dominant multisystem disorder characterized by a distinct set of clinical features including thrombocytopenia, tubular aggregate myopathy, miosis, and asplenia. At the molecular level, the syndrome arises from gain-of-function mutations in the genes STIM1 and ORAI1. These genes encode the essential components of the Calcium Release-Activated Calcium (CRAC) channel, a critical mediator of cellular calcium signaling. This technical guide provides an in-depth examination of the molecular pathogenesis of Stormorken syndrome, focusing on how specific mutations lead to constitutively active CRAC channels and dysregulated calcium homeostasis. We present quantitative data from patient studies and experimental models, detail the key experimental protocols used to elucidate the disease mechanism, and provide visualizations of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of channelopathies and related genetic disorders.
Introduction to Stormorken Syndrome and the CRAC Channel
Stormorken syndrome is a rare genetic condition that affects multiple body systems. Key clinical manifestations include abnormally low platelet counts (thrombocytopenia), which can cause easy bruising and bleeding, and a muscle disorder known as tubular aggregate myopathy, leading to muscle weakness.[1][2] Other common features are permanent constriction of the pupils (miosis), a lack of a functioning spleen (asplenia), scaly skin (ichthyosis), and headaches.[1][3] The syndrome is inherited in an autosomal dominant pattern, meaning a single copy of the mutated gene is sufficient to cause the disorder.[1][2]
The genetic basis of Stormorken syndrome lies in mutations within the STIM1 or ORAI1 genes.[1][2][4][5] These genes encode the two core proteins of the CRAC channel system, which is a primary pathway for calcium entry into various cells, including those of the immune and muscular systems.[2][6]
-
STIM1 (Stromal Interaction Molecule 1): An endoplasmic reticulum (ER) transmembrane protein that functions as the cell's ER calcium sensor.[5][6]
-
ORAI1 (also known as CRACM1): The pore-forming subunit of the CRAC channel located in the plasma membrane.[5][6]
Under normal physiological conditions, the CRAC channel is activated by a process called store-operated calcium entry (SOCE).[6] When calcium levels within the ER are depleted, STIM1 proteins detect this change, oligomerize, and translocate to ER-plasma membrane junctions. Here, they physically interact with and activate ORAI1 channels, permitting a highly selective influx of extracellular calcium into the cytoplasm.[6][7] This influx is crucial for a multitude of cellular functions, including gene expression, proliferation, and platelet activation.[2][8]
In Stormorken syndrome, specific gain-of-function mutations in STIM1 or ORAI1 lead to a CRAC channel that is constantly open, or "constitutively active," regardless of the ER store's calcium levels.[1][2][4] This results in a continuous, unregulated influx of calcium, disrupting cellular homeostasis and leading to the diverse pathologies observed in the syndrome.[2][4]
Molecular Pathogenesis: Gain-of-Function Mutations
The hallmark of Stormorken syndrome is the constitutive activity of the CRAC channel. This is caused by heterozygous dominant mutations that alter the structure of either the STIM1 sensor or the ORAI1 channel pore.
STIM1 Mutations
The most frequently reported mutation in Stormorken syndrome is a missense mutation in the STIM1 gene, p.R304W (an arginine to tryptophan substitution at position 304).[3][4][6] This mutation is located in the first coiled-coil (CC1) domain of STIM1's cytosolic portion.[1][9] In its resting state, the STIM1 protein is kept in a "clamped" or inhibited conformation. The R304W mutation destabilizes this inactive state, causing the STIM1 protein to adopt an extended, active conformation even when ER calcium stores are full.[6][10] This constitutively active STIM1 then continuously engages and opens the ORAI1 channel, leading to excessive calcium influx.[4][6]
ORAI1 Mutations
While less common, gain-of-function mutations in ORAI1 have also been identified in patients with a Stormorken-like syndrome.[11] For example, the p.P245L mutation, located in the C-terminal cytoplasmic region of ORAI1, does not make the channel constitutively active on its own but instead suppresses the slow, calcium-dependent inactivation (CDI) of the channel.[11] This leads to prolonged channel opening and, consequently, an enhanced calcium influx upon activation. Other mutations, such as p.G98S or p.V107M , are believed to generate a constitutively permeable ORAI1 channel.[12]
Quantitative Data on Disease Phenotypes
The dysregulation of calcium signaling in Stormorken syndrome leads to measurable changes in patient hematology and cellular function. Mouse models carrying these mutations recapitulate key aspects of the human disease.
Patient and Cellular Data
| Parameter | Finding in Stormorken Syndrome | Normal Range / Control | Reference |
| Platelet Count | Severely reduced (e.g., 12 × 10⁹/L) | 150-400 × 10⁹/L | [2] |
| Resting Intracellular Ca²⁺ | Increased in patient fibroblasts | Baseline | [4] |
| Store-Operated Ca²⁺ Entry (SOCE) | Increased / Constitutively active | Store-depletion dependent | [4] |
| Serum Creatine Kinase (CK) | Often elevated | Varies by lab | [1][13] |
| Serum Calcium | Mildly low (hypocalcemia) | Normal range | [13] |
Data from Stim1 R304W/+ Mouse Model
The Stim1 R304W/+ knock-in mouse model is a crucial tool for studying the disease in vivo.
| Parameter | Finding in Stim1 R304W/+ Mice | Wild-Type Control | Reference |
| Growth | Reduced postnatal growth | Normal growth curve | [1][6] |
| Muscle Function | Reduced exercise endurance, muscle degeneration | Normal endurance and histology | [1][6] |
| Platelet Function | Impaired platelet activation | Normal activation | [1] |
| Spleen | Spleen anomalies | Normal spleen architecture | [14] |
| Bone Architecture | Increased bone volume | Normal bone density | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular and experimental processes is key to understanding the study of Stormorken syndrome.
CRAC Channel Signaling Pathway
Experimental Research Workflow
Key Experimental Protocols
The characterization of STIM1 and ORAI1 mutations relies on specialized biophysical and cell biology techniques.
Whole-Cell Patch-Clamp Electrophysiology for I-CRAC Measurement
This technique directly measures the ion flow (current) through CRAC channels across the plasma membrane. It is the gold standard for assessing channel activity.
-
Objective: To measure the Ca²⁺ release-activated Ca²⁺ current (I-CRAC) in cells expressing wild-type or mutant STIM1/ORAI1.
-
Cell Preparation: HEK293 cells are commonly used due to their low endogenous CRAC currents. Cells are transfected with plasmids encoding the desired STIM1 and ORAI1 constructs.
-
Recording Configuration: The whole-cell configuration is established using a patch-clamp amplifier.[15][16]
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 10 HEPES, 10 CaCl₂, 10 glucose, 5 CsCl, 1 MgCl₂; pH adjusted to 7.4.[17]
-
Intracellular (Pipette) Solution (in mM): 145 Cs methane sulfonate, 20 EGTA, 10 HEPES, 8 NaCl, 5 MgCl₂; pH adjusted to 7.2.[17] The high concentration of the Ca²⁺ chelator EGTA in the pipette solution passively depletes ER Ca²⁺ stores after achieving the whole-cell configuration, thereby inducing I-CRAC.[17][18]
-
-
Procedure:
-
A glass micropipette filled with the intracellular solution is sealed onto the surface of a transfected cell.[16]
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing the pipette solution to diffuse into the cell.[16]
-
The membrane potential is held at 0 mV.[17]
-
Voltage ramps (e.g., from -90 mV to +90 mV over 1 second, applied every 5 seconds) are used to measure the current-voltage (I-V) relationship of the channels.[17]
-
The development of the characteristic inwardly rectifying I-CRAC is monitored over time as the stores are depleted by EGTA.
-
-
Expected Result: Cells expressing Stormorken syndrome mutations (e.g., STIM1 R304W) will exhibit a significant inward current immediately upon break-in (constitutive activity), whereas wild-type channels will show a current that develops slowly over several minutes.[19]
Ratiometric Calcium Imaging
This method uses fluorescent indicators to measure changes in intracellular calcium concentration ([Ca²⁺]i) in populations of living cells.
-
Objective: To measure resting [Ca²⁺]i and store-operated calcium entry in patient-derived cells (e.g., fibroblasts) or transfected cell lines.
-
Calcium Indicator: Fura-2 AM is a ratiometric dye commonly used for this purpose.[20][21] It is cell-permeant and is cleaved by intracellular esterases to its active, Ca²⁺-sensitive form, Fura-2.
-
Loading Protocol:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mg/ml in DMSO).[21]
-
Dilute the stock solution into a recording buffer (e.g., HEPES-buffered salt solution) to a final concentration of 1-2 µM.[20][21]
-
Incubate cells grown on coverslips with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[20][21]
-
Wash the cells with fresh recording buffer and allow 30 minutes for de-esterification of the dye.[21]
-
-
Imaging Procedure:
-
Mount the coverslip onto an imaging chamber on an inverted fluorescence microscope.
-
Excite the cells alternately with light at 340 nm (binds Ca²⁺-bound Fura-2) and 380 nm (binds Ca²⁺-free Fura-2).[22]
-
Capture the fluorescence emission at ~510 nm for both excitation wavelengths.[22]
-
The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration and minimizes artifacts from uneven dye loading or cell thickness.[22]
-
-
SOCE Measurement Protocol:
-
Record a baseline F340/F380 ratio in a standard calcium-containing buffer.
-
Switch to a calcium-free buffer containing a SERCA pump inhibitor like thapsigargin (1-2 µM) to deplete ER stores, causing a transient rise in [Ca²⁺]i from the store release.
-
Once the signal returns to a new, lower baseline, reintroduce the calcium-containing buffer. The subsequent sharp and sustained increase in the F340/F380 ratio represents SOCE.
-
-
Expected Result: Cells with Stormorken mutations will show a higher baseline (resting) F340/F380 ratio and an exaggerated SOCE response compared to control cells.[4]
Platelet Aggregation Assay
This assay measures the ability of platelets to clump together (aggregate) in response to various agonists, a key aspect of their function that is disrupted in Stormorken syndrome.
-
Objective: To assess the functional consequences of STIM1/ORAI1 mutations on platelet activation.
-
Sample Preparation:
-
Technique: Light Transmission Aggregometry (LTA) is the gold standard.[23][25]
-
Procedure:
-
A sample of PRP is placed in a cuvette in an aggregometer, which measures the amount of light transmitted through the sample.
-
The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP, which is stirred continuously.[23]
-
As platelets aggregate, the plasma becomes clearer, allowing more light to pass through. The change in light transmission is recorded over time.
-
-
Expected Result: The platelets in Stormorken syndrome may show altered aggregation responses depending on the specific agonist and the complex pathophysiology involving both potential pre-activation and subsequent dysfunction. Studies have shown that while markers of platelet activation are increased, the overall functional response can be impaired.[2]
Conclusion and Future Directions
The identification of gain-of-function mutations in STIM1 and ORAI1 as the cause of Stormorken syndrome has definitively established it as a CRAC channelopathy. The resulting constitutive calcium influx provides a clear molecular mechanism for the diverse clinical phenotypes observed. The experimental approaches detailed in this guide—from patient genetic analysis to in vitro functional assays and in vivo modeling—have been instrumental in delineating this pathway.
Future research and drug development efforts can now be precisely targeted. The development of specific CRAC channel inhibitors presents a promising therapeutic strategy. By dampening the excessive calcium influx, it may be possible to ameliorate the systemic effects of the disease. The Stim1 R304W/+ mouse model and other related models will serve as essential preclinical platforms to test the efficacy and safety of such targeted therapies, with the ultimate goal of translating these molecular insights into effective treatments for patients with Stormorken syndrome.
References
- 1. STIM1 R304W causes muscle degeneration and impaired platelet activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stormorken Syndrome Caused by a Novel STIM1 Mutation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gain-of-Function Mutation in STIM1 (P.R304W) Is Associated with Stormorken Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diseases caused by mutations in ORAI1 and STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OUH - Genetics of rare congenital brain diseases [ous-research.no]
- 7. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STIM1 R304W causes muscle degeneration and impaired platelet activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interhelical interactions within the STIM1 CC1 domain modulate CRAC channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A single amino acid deletion in the ER Ca2+ sensor STIM1 reverses the in vitro and in vivo effects of the Stormorken syndrome-causing R304W mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. ORAI1 ORAI calcium release-activated calcium modulator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Frontiers | Stormorken Syndrome Caused by a p.R304W STIM1 Mutation: The First Italian Patient and a Review of the Literature [frontiersin.org]
- 14. A Gain-of-Function Mutation in the Ca2+ Channel ORAI1 Causes Stormorken Syndrome with Tubular Aggregates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. personal.utdallas.edu [personal.utdallas.edu]
- 17. Interhelical interactions within the STIM1 CC1 domain modulate CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mapping interactions between the CRAC activation domain and CC1 regulating the activity of the ER Ca2+ sensor STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 21. moodle2.units.it [moodle2.units.it]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Molecular Photoregulation of CRAC Channels: A Technical Guide to piCRAC-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism underpinning the photoswitching of piCRAC-1, a novel photopharmacological tool for the precise control of Ca²⁺ release-activated Ca²⁺ (CRAC) channels. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways, this document serves as a comprehensive resource for researchers leveraging optogenetics to investigate cellular signaling and for professionals in drug development exploring innovative therapeutic strategies.
Core Molecular Mechanism of this compound Photoswitching
This compound is a photoswitchable inhibitor of CRAC channels, which are crucial for store-operated Ca²⁺ entry (SOCE) in various cell types. The photoswitchable moiety of this compound is an azopyrazole group. This chemical structure allows for reversible isomerization between a trans and a cis configuration upon irradiation with light of specific wavelengths.
The two isomers of this compound exhibit differential inhibitory activity on the Orai1 protein, the pore-forming subunit of the CRAC channel. The trans-isomer is the more potent inhibitor of Orai1, while the cis-isomer displays significantly reduced activity. This differential inhibition forms the basis of the photoswitching mechanism. By applying light of a specific wavelength, the population of this compound isomers can be shifted, thereby enabling optical control over CRAC channel activity and downstream Ca²⁺ signaling.
While a definitive high-resolution structure of this compound bound to Orai1 is not yet available, molecular dynamics simulations of the Orai1 channel provide insights into potential binding sites. It is hypothesized that the different steric and electronic properties of the trans and cis isomers of this compound lead to distinct binding affinities and/or conformations within a putative binding pocket on the Orai1 channel, thus modulating its gating.
Quantitative Data on this compound Photoswitching
The photoswitching properties and inhibitory potency of this compound have been characterized by several key quantitative parameters.
| Parameter | Value | Light Condition | Reference |
| IC₅₀ (trans-piCRAC-1) | ~0.5 µM | Dark (predominantly trans) | [1] |
| IC₅₀ (cis-piCRAC-1) | Significantly higher than trans | 365 nm illumination (enriched in cis) | [1] |
| Wavelength for trans to cis isomerization | ~365 nm | UV light | [2] |
| Wavelength for cis to trans isomerization | ~445 nm | Blue light | [3] |
| Thermal relaxation half-life of cis-isomer | >1000 days | Dark | [4] |
| Photoisomerization Quantum Yield (ΦE→Z) | Varies by derivative and solvent | 365 nm light | [2][3] |
| Photoisomerization Quantum Yield (ΦZ→E) | Varies by derivative and solvent | 445 nm light | [3] |
Key Experimental Protocols
The investigation of this compound's photoswitchable activity relies on a combination of electrophysiological, cell-based, and in vivo assays.
Whole-Cell Patch-Clamp Recording of CRAC Currents
This technique is employed to directly measure the inhibitory effect of this compound on CRAC channel currents (ICRAC) in real-time.
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing Orai1 and STIM1.
Solutions:
-
Extracellular solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH).
Voltage Protocol:
-
Hold the cell at 0 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 100 ms.
-
Repeat at a frequency of 0.5 Hz.
Light Application:
-
A high-power LED light source is coupled to the microscope objective.
-
365 nm light is used to induce trans to cis isomerization.
-
445 nm light is used for the reverse cis to trans isomerization.
-
Light pulses are applied during the recording to observe real-time changes in ICRAC.
Zebrafish Model of Stormorken Syndrome
This compound has been successfully used to optically control pathological conditions in a zebrafish model of Stormorken syndrome, a rare genetic disorder caused by gain-of-function mutations in the STIM1 or Orai1 genes.
Zebrafish Line: A transgenic zebrafish line expressing a gain-of-function mutant of STIM1 that recapitulates the thrombocytopenia and hemorrhage phenotypes of Stormorken syndrome.
This compound Administration:
-
Zebrafish embryos are incubated in E3 medium containing a specific concentration of this compound.
Light Treatment:
-
Embryos are irradiated with 365 nm light for defined periods to convert this compound to its less active cis form, thereby reducing the inhibition of the overactive CRAC channels.
Phenotypic Analysis:
-
Thrombocytopenia: The number of thrombocytes (platelet equivalents in zebrafish) is quantified by fluorescence microscopy in a transgenic line expressing a fluorescent marker in these cells.
-
Hemorrhage: The extent of internal bleeding is assessed by staining for hemoglobin.
Signaling Pathways and Experimental Workflows
The photoswitchable inhibition of CRAC channels by this compound allows for the precise control of downstream signaling pathways.
CRAC Channel Signaling Pathway
The influx of Ca²⁺ through CRAC channels activates several downstream signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) and the Ras-Raf-MEK-ERK-c-fos pathways.
Caption: CRAC channel downstream signaling pathways modulated by this compound.
Experimental Workflow for Patch-Clamp Analysis
The following diagram illustrates the typical workflow for assessing the photoswitchable inhibition of CRAC channels using whole-cell patch-clamp electrophysiology.
Caption: Workflow for analyzing this compound photoswitching with patch-clamp.
This technical guide provides a foundational understanding of the molecular mechanism and experimental application of this compound. The detailed protocols and visualized pathways are intended to facilitate the adoption of this powerful tool for the optical control of CRAC channels in diverse research and development settings.
References
Unlocking Cellular Signaling with Light: A Technical Guide to the Cis and Trans Conformations of piCRAC-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of piCRAC-1, a photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels. By leveraging the distinct biological activities of its cis and trans conformations, this compound offers precise spatiotemporal control over store-operated Ca2+ entry (SOCE), a fundamental signaling pathway implicated in a myriad of physiological and pathological processes. This document provides a comprehensive overview of this compound's mechanism of action, quantitative biophysical data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Concepts: Photoswitchable Inhibition of CRAC Channels
This compound is an azopyrazole-derived small molecule designed to reversibly inhibit CRAC channels in response to specific wavelengths of light.[1][2] This photoswitchable property stems from the molecule's ability to undergo conformational changes between two isomeric states: a thermally stable trans isomer and a light-induced cis isomer. These two conformations exhibit differential inhibitory activity on CRAC channels, which are primarily formed by Orai1 proteins and activated by STIM1 proteins upon depletion of endoplasmic reticulum (ER) Ca2+ stores.[3][4]
The cis conformation of this compound is the more active inhibitor of CRAC channels.[3] Illumination with 365 nm UV light promotes the isomerization of the less active trans form to the potent cis form, leading to the inhibition of SOCE and downstream Ca2+-dependent signaling pathways.[1][3] Conversely, exposure to 415 nm light or thermal relaxation can partially revert the molecule back to its trans state, thereby reducing the inhibitory effect and restoring CRAC channel activity.[1] This light-dependent control allows for precise manipulation of cellular Ca2+ influx, making this compound a powerful tool for studying CRAC channel function and a potential therapeutic agent for conditions associated with CRAC channel hyperactivity, such as Stormorken syndrome.[1][2][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the photoswitchable inhibition of CRAC channels by this compound.
| Parameter | Value | Experimental Context | Reference |
| This compound (cis) IC50 | ~0.5 µM | Chronic administration, HEK293 cells | [1] |
| Wavelength for trans to cis isomerization | 365 nm | In vitro and in vivo (zebrafish) | [1][3] |
| Wavelength for partial cis to trans isomerization | 415 nm | In vitro | [1] |
| Recovery from inhibition (365 nm illumination) | ~57% after 15 minutes (slow and incomplete) | Chronic administration | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental utility of this compound, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of CRAC channel modulation by this compound.
Caption: Experimental workflow for optical control of CRAC channels using this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific experimental systems.
Protocol 1: In Vitro Characterization of this compound Photoswitching and CRAC Channel Inhibition using Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of the cis and trans conformations of this compound on CRAC currents (ICRAC) in a controlled cellular environment.
Materials:
-
HEK293 cells stably co-expressing Orai1 and STIM1.
-
Standard whole-cell patch-clamp setup with amplifier and data acquisition system.
-
Perfusion system for solution exchange.
-
Light sources for 365 nm and 415 nm illumination.
-
External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).
-
Internal solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (in DMSO).
-
Thapsigargin (to deplete ER Ca2+ stores).
Procedure:
-
Cell Preparation: Plate HEK293-Orai1/STIM1 cells on glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at 0 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 50 ms every 2 seconds to elicit currents.
-
-
ICRAC Activation:
-
Perfuse the cell with external solution containing a low concentration of this compound in its trans (dark-adapted) state.
-
Include thapsigargin (1 µM) in the internal solution to passively deplete ER Ca2+ stores and activate ICRAC. Allow ~5-10 minutes for full activation of the current.
-
-
Photoswitching and Inhibition:
-
Once a stable ICRAC is established, expose the cell to 365 nm light to isomerize this compound to its cis form.
-
Continuously record the current to observe the inhibition of ICRAC.
-
-
Reversibility:
-
To test for reversibility, switch the illumination to 415 nm light or cease illumination to allow for thermal relaxation back to the trans form.
-
Monitor the recovery of ICRAC over time.
-
-
Data Analysis:
-
Measure the peak inward current at -100 mV.
-
Plot current amplitude over time to visualize the kinetics of inhibition and recovery.
-
Construct dose-response curves at different light conditions to determine the IC50 of cis-piCRAC-1.
-
Protocol 2: In Vivo Assessment of this compound Efficacy in a Zebrafish Model of Stormorken Syndrome
Objective: To evaluate the light-dependent therapeutic effect of this compound in mitigating pathological phenotypes associated with CRAC channel hyperactivity in a live animal model.
Materials:
-
Zebrafish embryos carrying a gain-of-function mutation in Orai1 (model for Stormorken syndrome).
-
This compound solution in E3 embryo medium.
-
Microscope with fluorescence and bright-field imaging capabilities.
-
LED light source for 365 nm illumination.
-
O-dianisidine for staining erythrocytes to assess bleeding.
-
Reagents for platelet quantification (e.g., by flow cytometry of dissociated embryos or fluorescence microscopy of transgenic lines with fluorescently labeled thrombocytes).
Procedure:
-
Embryo Treatment:
-
Collect zebrafish embryos at 1-day post-fertilization (dpf).
-
Dechorionate the embryos and immerse them in E3 medium containing the desired concentration of this compound. Maintain a control group in E3 medium with vehicle (DMSO).
-
-
Light Exposure:
-
Divide the this compound treated embryos into two groups: one kept in the dark (or under ambient light) and the other exposed to periodic 365 nm UV light. The illumination parameters (duration, frequency, intensity) should be optimized to induce and maintain a sufficient concentration of cis-piCRAC-1.
-
-
Phenotypic Analysis (at 2-3 dpf):
-
Thrombocytopenia Assessment:
-
Quantify the number of thrombocytes per embryo using fluorescence microscopy in a transgenic line with labeled thrombocytes or by flow cytometry of whole-embryo preparations.
-
Compare the thrombocyte counts between the different treatment groups (control, this compound dark, this compound light).
-
-
Hemorrhage Assessment:
-
Perform O-dianisidine staining to visualize erythrocytes and identify areas of bleeding, particularly in the tail region.
-
Score the severity of hemorrhage in each embryo and compare the scores across the different groups.
-
-
-
Data Analysis:
-
Statistically analyze the differences in thrombocyte counts and hemorrhage scores between the experimental groups to determine the light-dependent effect of this compound on the Stormorken syndrome-like phenotypes.
-
This technical guide provides a foundational understanding of this compound and its application in the optical control of CRAC channels. For further details and specific experimental nuances, consulting the primary research articles is highly recommended.
References
In-Depth Biophysical Profile of piCRAC-1: A Photoswitchable Inhibitor of CRAC Channels
For Immediate Release
This technical guide provides a comprehensive overview of the biophysical properties of piCRAC-1, a potent and photoswitchable inhibitor of the Ca2+ Release-Activated Ca2+ (CRAC) channel. This document is intended for researchers, scientists, and drug development professionals engaged in the study of CRAC channel function and the development of novel modulators.
Introduction to this compound
This compound is a synthetic, azopyrazole-derived small molecule that functions as a reversible inhibitor of the Orai1 component of the CRAC channel, the primary conduit for store-operated calcium entry (SOCE) in numerous cell types. Its innovative design incorporates a photoswitchable moiety, allowing for precise temporal and spatial control of CRAC channel activity using light. This unique property makes this compound an invaluable tool for dissecting the physiological roles of CRAC channels and a promising candidate for targeted therapeutic interventions.
The mechanism of action of this compound is based on the photoisomerization of its azopyrazole core. The trans-isomer, which is stable in the dark, is inactive. Upon irradiation with ultraviolet (UV) light (typically around 365 nm), it converts to the cis-isomer, which is the active, CRAC channel-blocking conformation. This process can be reversed by exposing the molecule to blue light (around 415 nm), which promotes the transition back to the inactive trans-isomer.
Quantitative Biophysical Data
The inhibitory properties of this compound have been characterized using electrophysiological and calcium imaging techniques. The following tables summarize the key quantitative data.
| Parameter | Value (Under 365 nm UV Light) | Value (Darkness / 415 nm Blue Light) | Cell Type | Reference(s) |
| IC₅₀ (SOCE) | ~0.5 µM | > 50 µM | HEK293 Cells | [1] |
| IC₅₀ (ICRAC) | Not explicitly stated, but significant inhibition at 10 µM | No significant inhibition at 10 µM | HEK293 Cells | [1] |
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Parameter | Description | Reference(s) |
| Inhibition On-Rate (365 nm) | Rapid onset of inhibition upon UV illumination. | [1] |
| Inhibition Off-Rate (415 nm) | Partial and slow recovery of CRAC channel activity upon blue light illumination. Full recovery may not be achieved. | [1] |
| Effect on Ion Selectivity | Not explicitly reported to alter the high Ca²⁺ selectivity of the CRAC channel. The primary mechanism is pore blockage. | |
| Effect on Voltage Dependence | Not explicitly reported to alter the voltage-dependent properties of the CRAC channel. |
Table 2: Kinetic and Mechanistic Properties of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CRAC channel activation pathway, the mechanism of this compound action, and the experimental workflows for its characterization.
References
Methodological & Application
Application Notes and Protocols for piCRAC-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
piCRAC-1 is a photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, offering precise optical control over store-operated Ca2+ entry (SOCE) and its downstream signaling pathways.[1][2] CRAC channels, formed by STIM and Orai proteins, are crucial for a multitude of cellular processes, and their dysregulation is implicated in various diseases.[3][4][5] this compound's inhibitory action is induced by UV light (e.g., 365 nm), which converts it to its active cis isomer. This inhibition can be reversed by applying blue light (e.g., 415 nm) or returning the compound to darkness, favoring the inactive trans isomer.[1] This spatiotemporal control makes this compound a powerful tool for investigating Ca2+-dependent cellular functions.
These application notes provide detailed protocols for utilizing this compound to optically control CRAC channel activity in common cell culture models.
Section 1: Mechanism of Action
Store-Operated Calcium Entry (SOCE) is a primary mechanism for calcium influx in many cell types.[6][7] The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins.[5][8] Upon ER Ca2+ depletion, STIM1 proteins oligomerize and translocate to ER-plasma membrane (PM) junctions, where they bind to and activate Orai1 channels, opening a pore for highly selective Ca2+ influx.[4][8][9]
This compound acts as an inhibitor of this process at the level of the Orai1 channel.
This compound is a photoswitchable molecule. Its inhibitory activity is controlled by light, allowing for reversible control over CRAC channel function.
Section 2: Quantitative Data Summary
The following table summarizes the key properties and typical experimental concentrations for this compound.
| Property | Value | Reference |
| Target | Orai1 / CRAC Channel | [1] |
| Action | Inhibition of Store-Operated Ca2+ Influx | [1] |
| Active Isomer | cis (induced by UV light) | [1] |
| Inactive Isomer | trans (induced by blue light/darkness) | [1] |
| Activation Wavelength | ~365 nm | [1] |
| Deactivation Wavelength | ~415 nm | [1] |
| IC₅₀ (HEK293 cells) | ~0.5 µM (under 365 nm illumination) | [3] |
| Typical Working Concentration | 1 - 10 µM | [1][3] |
Section 3: Experimental Protocols
Standard aseptic techniques for cell culture should be followed at all times.[10][11]
Protocol 3.1: General Cell Culture and Maintenance
This protocol is suitable for HEK293 cells and Jurkat T-cells, which are commonly used for studying SOCE.
-
Growth Medium:
-
HEK293: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Jurkat, Clone E6-1: RPMI-1640 medium with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging Adherent Cells (HEK293):
-
Passage cells when they reach 80-90% confluency.[12]
-
Aspirate the medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA solution to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and transfer a fraction (typically 1:4 to 1:8 split ratio) to a new flask with fresh medium.[13]
-
-
Passaging Suspension Cells (Jurkat):
-
Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
To passage, simply dilute the cell suspension with fresh medium to the desired seeding density.
-
Protocol 3.2: Preparation and Handling of this compound
-
Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 1-10 µM) in the appropriate assay buffer or cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Light Protection: All steps involving this compound should be performed in the dark or under dim red light to prevent unintended photoswitching.
Protocol 3.3: Optical Control of SOCE using Calcium Imaging
This protocol measures intracellular Ca2+ concentration ([Ca2+]i) using a ratiometric dye like Fura-2 AM.
Methodology:
-
Cell Seeding: Seed HEK293 cells onto glass-bottom imaging dishes 24-48 hours before the experiment.
-
Dye Loading: Wash cells with a physiological salt solution (e.g., HBSS) without Ca2+. Load cells with 2-5 µM Fura-2 AM in the same buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Wash cells twice with Ca2+-free buffer to remove extracellular Fura-2 AM.
-
This compound Incubation: Add this compound at the desired final concentration in Ca2+-free buffer and incubate for 5-10 minutes in the dark.
-
Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging. Record the baseline F340/F380 ratio.
-
Store Depletion: To deplete ER Ca2+ stores, add a SERCA inhibitor like thapsigargin (e.g., 1-2 µM) and record the transient increase in [Ca2+]i.[4]
-
Initiate SOCE: Once the [Ca2+]i returns to near baseline, add a buffer containing CaCl₂ (e.g., 2 mM final concentration) to initiate SOCE. A sustained increase in the F340/F380 ratio should be observed.
-
Optical Inhibition: During the SOCE plateau phase, illuminate the cells with 365 nm light. A decrease in the F340/F380 ratio indicates inhibition of Ca2+ influx by activated this compound.
-
Optical Reversal: Subsequently, illuminate the cells with 415 nm light. An increase in the F340/F380 ratio indicates the reversal of inhibition.
-
Data Analysis: Analyze the F340/F380 ratio over time. The peak of the SOCE response can be quantified and compared between different light conditions.
| Experimental Condition | Expected Outcome |
| Darkness / 415 nm Light | Robust store-operated Ca2+ influx observed. |
| 365 nm Light Illumination | Significant inhibition of Ca2+ influx. |
| Switch from 365 nm to 415 nm | Recovery of Ca2+ influx. |
Protocol 3.4: Assessing Downstream Signaling - NFAT Reporter Assay
This protocol assesses the functional consequence of CRAC channel inhibition on the Ca2+-calcineurin-NFAT signaling pathway, a key pathway in T-cell activation.[3]
Methodology:
-
Transfection: Co-transfect Jurkat T-cells with an NFAT-responsive reporter plasmid (e.g., NFAT-Luciferase) and a control plasmid (e.g., Renilla luciferase for normalization) using an appropriate transfection reagent.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for reporter gene expression.
-
Treatment: Aliquot cells into a multi-well plate. Add this compound to the desired final concentration.
-
Stimulation & Illumination: Stimulate the cells to induce SOCE (e.g., with thapsigargin or a phorbol ester like PMA plus a calcium ionophore like ionomycin). Immediately place the plates under different light conditions (Dark, 365 nm, 415 nm) for the duration of the stimulation (typically 6-8 hours).
-
Lysis and Assay: After incubation, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the NFAT-driven firefly luciferase activity to the control Renilla luciferase activity. Compare the normalized reporter activity between the different light conditions to determine the effect of this compound on NFAT-dependent gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Optical Control of CRAC Channels Using Photoswitchable Azopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Store-Operated Calcium Channels: New Perspectives on Mechanism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Store-Operated Calcium Channels: From Function to Structure and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STIM1/Orai1, ICRAC and Endothelial SOC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential protocols for animal cell culture [qiagen.com]
- 11. Primary Cell Culture Protocol [cellbiologics.com]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Studying Calcium Signaling in Zebrafish Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The zebrafish (Danio rerio) has emerged as a powerful model organism for in vivo studies of developmental biology and disease modeling. Its optical transparency during early development, rapid external fertilization, and genetic tractability make it particularly well-suited for live imaging of cellular and subcellular processes. While specific literature on "piCRAC-1" in zebrafish is not prominent, the broader field of calcium (Ca2+) signaling, a fundamental process in which CRAC (Calcium Release-Activated Calcium) channels play a key role, is extensively studied in this model. These application notes provide an overview of the key applications and protocols for investigating Ca2+ signaling pathways in zebrafish, with relevance to researchers interested in the functional roles of ion channels like CRAC channels in a developmental context.
Calcium signaling is integral to a multitude of physiological processes, including cell proliferation, differentiation, and axis formation during embryonic development.[1] Dysregulation of Ca2+ signaling has been implicated in a variety of human diseases, ranging from cardiac malformations to epilepsy, underscoring the importance of understanding its developmental origins.[2] The zebrafish model offers a unique opportunity to dissect the intricate roles of Ca2+ signaling in vertebrate development and to screen for therapeutic compounds that modulate these pathways.
Key Signaling Pathways Involving Calcium in Zebrafish Development
Several crucial signaling pathways that are dependent on or regulated by intracellular Ca2+ have been characterized in zebrafish. These pathways are critical for processes ranging from early embryonic patterning to organogenesis.
1. Phosphoinositide (PI) Pathway:
Activation of the phosphoinositide pathway is a key upstream event leading to intracellular Ca2+ release. This pathway has been shown to be involved in the compaction of blastomeres and embryonic axis formation in zebrafish.[3] The concentration of inositol 1,4,5-trisphosphate (IP3), a product of this pathway, increases after the 32-cell stage, suggesting the onset of IP3-mediated Ca2+ signals during the blastula stage.[3]
Signaling Pathway Diagram:
References
Application Notes and Protocols for In Vivo Studies with piCRAC-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
piCRAC-1 is a novel, photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels.[1][2] As an azopyrazole-derived compound, its inhibitory activity can be controlled by light, offering spatiotemporal precision in the modulation of store-operated Ca2+ entry (SOCE).[1][2] This unique property makes this compound a powerful tool for in vivo research, enabling the investigation of the physiological and pathological roles of CRAC channels with unprecedented control. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in vivo studies, drawing on established methodologies for CRAC channel inhibitors.
Mechanism of Action
CRAC channels are crucial for Ca2+ signaling in numerous cell types, particularly in immune cells where they regulate processes like T-cell activation and mast cell degranulation.[3] The channels are composed of the ORAI1 protein, which forms the pore in the plasma membrane, and the STIM1 protein, an endoplasmic reticulum (ER) Ca2+ sensor.[3][4][5] Depletion of Ca2+ from the ER causes STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it directly interacts with and activates ORAI1, leading to Ca2+ influx.[6][7]
This compound functions by inhibiting this Ca2+ influx. Its photoswitchable nature allows for dynamic control over this inhibition. Under specific wavelengths of light (e.g., 365 nm UV light), the molecule isomerizes to a state with high affinity for the CRAC channel, effectively blocking Ca2+ entry.[2] Reverting to a different wavelength (e.g., 415 nm visible light) switches the molecule back to a low-affinity state, restoring channel function.[2] This reversible inhibition provides a powerful method for dissecting the temporal dynamics of CRAC channel-dependent signaling in live animals.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the STIM1-ORAI1 signaling pathway and a general experimental workflow for in vivo studies using this compound.
Caption: STIM1-ORAI1 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for in vivo studies using this compound.
Quantitative Data Summary
The following table summarizes in vivo dosage and administration data for other pyrazole-based CRAC channel inhibitors, which can serve as a starting point for designing studies with this compound.
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Outcome |
| CM4620 | Mouse | Acute Pancreatitis | Intraperitoneal (IP) | 0.1 mg/kg | Significantly reduced edema, necrosis, and inflammation.[8] |
| CM4620 | Mouse | Acute Pancreatitis | Intraperitoneal (IP) | 20 mg/kg (total 40 mg/kg) | Reduced serum amylase and lipase, and pancreatic trypsin activity.[3] |
| CM4620 | Rat | Acute Pancreatitis | Intravenous (IV) Infusion | 5, 10, or 20 mg/kg | Dose-dependent inhibition of cell death signaling.[3] |
| CM-EX-137 | Mouse | Ischemic Stroke | Intraperitoneal (IP) | Not specified | Efficacious in reducing stroke-related damage.[9] |
| RP4010 | Mouse | Esophageal Squamous Cell Carcinoma | Not specified | Not specified | Reduced tumor proliferation.[9] |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of this compound in a Mouse Model
This protocol provides a general framework for administering this compound to mice. Specific parameters such as dosage, vehicle, and light activation will need to be optimized for the specific disease model and research question.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS with a solubilizing agent like DMSO, or a lipid emulsion)
-
Syringes and needles appropriate for the chosen route of administration
-
Light source with appropriate wavelength for photo-switching (e.g., 365 nm and 415 nm LEDs)
-
Animal model of disease (e.g., acute pancreatitis induced by cerulein)
-
Anesthetic (if required for light exposure)
-
Endpoint analysis equipment (e.g., for blood collection, tissue harvesting, imaging)
Procedure:
-
Formulation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock solution in a sterile, biocompatible vehicle to the desired final concentration. The final concentration of the solubilizing agent should be minimized to avoid toxicity. For example, a mixture of DMSO and PBS can be used.[10]
-
Prepare a vehicle-only control solution.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions.
-
Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection). Dosages may range from 0.1 to 20 mg/kg, based on data from similar compounds.[3][8]
-
Divide animals into experimental groups:
-
Group 1: Vehicle + No light
-
Group 2: this compound + No light (dark control)
-
Group 3: this compound + Activating light
-
Group 4: Vehicle + Activating light
-
-
-
Photo-activation:
-
At the desired time point after administration, expose the target tissue or the whole animal to the activating wavelength of light (e.g., 365 nm).
-
The duration and intensity of light exposure should be optimized to achieve the desired biological effect without causing tissue damage.
-
For localized activation, fiber optics or focused light sources can be used. Anesthesia may be required to immobilize the animal during this process.
-
For deactivation, expose to the corresponding wavelength (e.g., 415 nm).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any signs of toxicity or adverse effects throughout the experiment.
-
At the end of the study period, collect samples for analysis (e.g., blood for cytokine analysis, tissues for histology or molecular analysis).
-
Assess the therapeutic efficacy based on predefined endpoints (e.g., reduction in tumor volume, decrease in inflammatory markers).
-
Protocol 2: In Vivo Study of this compound in a Zebrafish Model of Stormorken Syndrome
This protocol is based on the published study by Yang et al. (2020) and is specific to the zebrafish model.
Materials:
-
This compound
-
Zebrafish model of Stormorken syndrome
-
E3 medium
-
Microscope with fluorescence capabilities and light sources for photo-switching
-
Microinjection apparatus (if applicable for drug delivery)
-
Reagents for assessing thrombocytopenia and hemorrhage (e.g., staining)
Procedure:
-
Drug Administration:
-
Prepare a working solution of this compound in E3 medium.
-
Expose zebrafish larvae to the this compound solution by adding it to their medium at the desired concentration.
-
-
Photo-activation and Phenotypic Rescue:
-
Divide the treated larvae into two groups: one kept in the dark and one exposed to 365 nm UV light.
-
Irradiate the light-exposed group for a defined period to activate this compound.
-
Monitor the larvae for the alleviation of disease phenotypes, such as thrombocytopenia and hemorrhage, using appropriate imaging and staining techniques.
-
-
Reversibility Assessment:
-
To test for reversibility, transfer the light-exposed larvae to a fresh medium and expose them to 415 nm light to deactivate this compound.
-
Observe for the re-emergence of the disease phenotype.
-
-
Data Analysis:
-
Quantify the phenotypic changes (e.g., number of thrombocytes, severity of hemorrhage) in the different treatment groups.
-
Compare the outcomes between the dark and light-exposed groups to demonstrate the light-dependent effect of this compound.
-
This compound represents a significant advancement in the pharmacological toolkit for studying CRAC channels. Its photoswitchable nature provides an unparalleled level of control for in vivo investigations. The protocols and data presented here offer a foundation for researchers to design and execute robust in vivo studies to explore the therapeutic potential of CRAC channel inhibition in a wide range of diseases. As with any novel compound, careful optimization of dosage, administration, and light-exposure parameters is essential for successful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Rapid and Efficient Zebrafish Genotyping Using PCR with High-resolution Melt Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of piCRAC-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery of piCRAC-1, a photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels. The provided protocols are based on established methodologies and published data, offering a framework for researchers to utilize this compound in preclinical in vivo models.
Introduction to this compound
This compound is a novel, azopyrazole-derived photoswitchable molecule designed to inhibit the activity of CRAC channels.[1][2][3] CRAC channels are crucial for store-operated Ca2+ entry (SOCE) into cells, a fundamental signaling process that regulates a wide array of cellular functions, including gene expression, cell proliferation, and immune responses.[4] Dysregulation of CRAC channel activity has been implicated in various diseases, making them a promising therapeutic target.[1][2] this compound offers the unique advantage of optical control, allowing for precise spatiotemporal inhibition of CRAC channels upon illumination with specific wavelengths of light.[1][2][3]
Signaling Pathway of CRAC Channel Inhibition by this compound
The following diagram illustrates the signaling pathway of CRAC channel activation and its inhibition by this compound.
Caption: CRAC channel signaling and this compound inhibition.
In Vivo Delivery of this compound: Application Note
The photoswitchable nature of this compound makes it a powerful tool for in vivo studies, enabling researchers to control CRAC channel activity in specific tissues at precise times. A published study has demonstrated the successful in vivo application of this compound in a zebrafish model of Stormorken syndrome, a genetic disorder caused by hyperactivating mutations in CRAC channel components.[1][2][3] In this model, this compound was shown to alleviate disease phenotypes in a light-dependent manner.
Key Considerations for In Vivo Delivery:
-
Animal Model: The choice of animal model will depend on the research question. Zebrafish are advantageous for their optical transparency, allowing for efficient light penetration. For rodent models, surgical procedures or targeted delivery systems may be necessary to illuminate the tissue of interest.
-
Delivery Route: The route of administration will influence the biodistribution and pharmacokinetics of this compound. Systemic delivery (e.g., intravenous, intraperitoneal) can be used for widespread distribution, while local delivery (e.g., direct injection) can target specific tissues.
-
Light Delivery: A crucial aspect of using this compound in vivo is the ability to deliver light of the appropriate wavelength (365 nm for activation to the cis inhibitory state and 415 nm for deactivation to the trans state) to the target tissue. This can be achieved through external light sources for superficial tissues or implantable optical fibers for deeper tissues.
-
Pharmacokinetics and Dosing: The optimal dose and frequency of administration will need to be determined empirically for each animal model and experimental setup. Factors to consider include the clearance rate of this compound and the duration of the desired inhibitory effect.
Experimental Protocol: In Vivo Delivery of this compound in a Zebrafish Model
This protocol provides a general framework for the in vivo delivery of this compound to zebrafish embryos, based on the methodology described by Yang et al. (2020).
Materials:
-
This compound (synthesized as described in Yang et al., 2020)
-
Zebrafish embryos (e.g., a model for Stormorken syndrome)
-
Embryo medium (E3)
-
Microinjection apparatus
-
LED light source (365 nm and 415 nm)
-
Stereomicroscope
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO) to create a stock solution.
-
Further dilute the stock solution in E3 medium to the desired final concentration for injection. The optimal concentration should be determined through dose-response experiments.
-
-
Microinjection of Zebrafish Embryos:
-
At the desired developmental stage (e.g., 1-2 cell stage), align zebrafish embryos on an agarose plate.
-
Using a microinjection needle, inject a precise volume of the this compound solution into the yolk of each embryo.
-
As a control, inject a separate group of embryos with the vehicle solution.
-
-
Light Treatment:
-
Following injection, incubate the embryos in E3 medium under a standard light-dark cycle.
-
To activate this compound, expose the embryos to 365 nm light for a defined period. The duration and intensity of light exposure should be optimized to achieve the desired level of CRAC channel inhibition without causing phototoxicity.
-
To deactivate this compound, expose the embryos to 415 nm light.
-
-
Phenotypic Analysis:
-
At the appropriate time points, assess the relevant phenotypes in the zebrafish embryos. For a Stormorken syndrome model, this could include analyzing thrombocytopenia and hemorrhage.[1][2]
-
Quantify the observed phenotypes and compare the results between the different treatment groups (this compound + 365 nm light, this compound + 415 nm light, vehicle control).
-
Experimental Workflow Diagram:
Caption: In vivo experimental workflow for this compound in zebrafish.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the in vivo application of this compound in a zebrafish model of Stormorken syndrome, as reported by Yang et al. (2020).
| Parameter | Condition | Result | Reference |
| Thrombocyte Count | Wild-type | Normal | [1][3] |
| Stormorken model (untreated) | Significantly reduced | [1][3] | |
| Stormorken model + this compound (dark) | Slightly increased vs. untreated | [1][3] | |
| Stormorken model + this compound (365 nm light) | Significantly increased (rescued) | [1][3] | |
| Hemorrhage Severity | Wild-type | No hemorrhage | [1] |
| Stormorken model (untreated) | Severe hemorrhage | [1] | |
| Stormorken model + this compound (dark) | Moderate hemorrhage | [1] | |
| Stormorken model + this compound (365 nm light) | Mild to no hemorrhage (rescued) | [1] |
General Protocol for In Vivo Delivery in Rodent Models
For researchers aiming to use this compound in rodent models, the following general protocol outlines key steps. This protocol will require significant optimization based on the specific animal model, target organ, and research question.
Materials:
-
This compound
-
Suitable vehicle for in vivo administration (e.g., saline, PBS with a solubilizing agent like cyclodextrin)
-
Rodent model (e.g., mouse, rat)
-
Administration equipment (e.g., syringes, infusion pumps)
-
Light delivery system (e.g., implantable optical fibers, external high-power LEDs)
-
Surgical instruments (if applicable)
-
Anesthesia and analgesics
Procedure:
-
Formulation of this compound for In Vivo Administration:
-
Develop a biocompatible formulation of this compound suitable for the chosen route of administration. This may involve using solubilizing agents or encapsulating this compound in nanoparticles to improve its pharmacokinetic properties.
-
-
Administration of this compound:
-
Systemic Delivery: Administer the this compound formulation via intravenous (i.v.), intraperitoneal (i.p.), or oral gavage. The choice of route will depend on the desired biodistribution and the blood-brain barrier permeability of the formulation.
-
Local Delivery: For targeting specific organs, direct injection (e.g., intracranial, intratumoral) or catheter-based delivery can be employed.
-
-
Light Delivery to Target Tissue:
-
Implantable Optics: For deep tissues, surgically implant an optical fiber connected to a laser or LED source near the target area.
-
External Illumination: For superficial tissues (e.g., skin), an external light source can be used. The wavelength, intensity, and duration of light exposure must be carefully controlled.
-
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:
-
Conduct preliminary studies to determine the half-life, distribution, and clearance of this compound in the chosen animal model.
-
Establish a dose-response relationship between the concentration of this compound, light intensity, and the desired biological effect.
-
-
Efficacy Studies:
-
Once the delivery and light parameters are optimized, conduct efficacy studies in a relevant disease model.
-
Monitor the therapeutic outcomes and assess any potential toxicity.
-
Logical Relationship Diagram for Rodent Studies:
Caption: Logical steps for in vivo this compound studies in rodents.
Conclusion
This compound represents a significant advancement in the study of CRAC channel biology, offering unprecedented control over their function in vivo. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo experiments using this innovative photoswitchable inhibitor. Careful optimization of delivery methods, light application, and experimental endpoints will be critical for the successful application of this compound in diverse preclinical models.
References
Application Notes and Protocols for the Optical Control of CRAC Channels with piCRAC-1
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
piCRAC-1 is a potent, photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, which are critical mediators of store-operated calcium entry (SOCE) in numerous cell types.[1][2][3] Unlike light-activated channels, this compound provides optical control over CRAC channel activity through photoisomerization. This small molecule, based on an azopyrazole scaffold, can exist in two distinct conformations, a trans and a cis isomer, which can be reversibly converted using light of specific wavelengths.
The inhibitory activity of this compound is dependent on its isomeric state. The more stable trans isomer, present in dark conditions, is a weak inhibitor of CRAC channels. Upon irradiation with ultraviolet (UV) light, it converts to the cis isomer, which is a potent inhibitor of CRAC channel function. This photo-induced inhibition allows for precise spatiotemporal control over calcium influx and downstream signaling pathways. Reversion to the less active trans form can be achieved by irradiation with visible light or through thermal relaxation. This light-dependent modulation makes this compound a powerful tool for studying the physiological roles of CRAC channels and for the development of photopharmacological therapies.
Quantitative Data for this compound
| Property | Value | Wavelength for trans to cis (Inhibition) | Wavelength for cis to trans (Relief of Inhibition) |
| IC50 (cis-enriched state) | ~0.5 µM | 365 nm | 415 nm (and other visible light wavelengths) |
| Active Isomer | cis | ||
| Inactive Isomer | trans |
Note: Recovery from inhibition after switching back to the trans isomer may be slow and incomplete.[4]
CRAC Channel Signaling Pathway
The activation of CRAC channels is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This is sensed by the ER-resident protein STIM1, which then translocates to ER-plasma membrane junctions and activates the Orai1 channel, the pore-forming subunit of the CRAC channel. The subsequent influx of Ca2+ leads to the activation of various downstream signaling pathways, including the calcineurin-NFAT pathway, which results in the translocation of the transcription factor NFAT to the nucleus and the expression of target genes.
Caption: CRAC Channel Signaling Pathway.
Experimental Workflow for Optical Control with this compound
This diagram outlines the general steps for an experiment using this compound to optically control CRAC channel activity in a cell-based assay.
Caption: Experimental Workflow with this compound.
Detailed Experimental Protocols
Protocol 1: Optical Control of Store-Operated Calcium Entry (SOCE) using this compound and Calcium Imaging
This protocol describes how to use this compound to optically control SOCE in a human embryonic kidney (HEK293) cell line, followed by measurement of intracellular calcium using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Poly-L-lysine coated coverslips or imaging plates
-
This compound stock solution (in DMSO)
-
Fura-2 AM (in DMSO)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 4 mM KCl, 1 mM MgCl2, 10 mM glucose, pH 7.4
-
Ca2+-free HBS: HBS with 1 mM EGTA instead of CaCl2
-
HBS with 2 mM CaCl2
-
Thapsigargin (in DMSO)
-
Light source capable of delivering 365 nm and 415 nm light (e.g., LED, filtered mercury lamp)
-
Fluorescence microscope equipped for ratiometric imaging of Fura-2 (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: a. Seed HEK293 cells on poly-L-lysine coated coverslips or imaging plates at a density that will result in 50-70% confluency on the day of the experiment. b. Culture cells overnight in a 37°C, 5% CO2 incubator.
-
Loading with this compound and Fura-2 AM (in dark conditions): a. Prepare a loading buffer containing 2 µM Fura-2 AM, 0.02% Pluronic F-127, and the desired concentration of this compound (e.g., 1-5 µM) in HBS. The trans isomer is the predominant form in the dark. b. Wash the cells once with HBS. c. Incubate the cells with the loading buffer for 30-45 minutes at room temperature in the dark. d. Wash the cells twice with HBS to remove extracellular dye and this compound.
-
Measurement of SOCE: a. Mount the coverslip on the microscope stage and perfuse with Ca2+-free HBS. b. Start recording the Fura-2 fluorescence ratio (F340/F380). c. To deplete ER calcium stores, perfuse the cells with Ca2+-free HBS containing 1 µM thapsigargin for 5-10 minutes, or until the F340/F380 ratio stabilizes. d. To initiate SOCE, perfuse with HBS containing 2 mM CaCl2. An increase in the F340/F380 ratio indicates calcium influx.
-
Optical Control of SOCE: a. Inhibition: During the SOCE phase, illuminate the cells with 365 nm light. This will convert this compound to its inhibitory cis form, leading to a decrease in the F340/F380 ratio. b. Relief of Inhibition: Following inhibition, illuminate the cells with 415 nm light to convert this compound back to its less active trans form, which should result in a recovery of the F340/F380 ratio. c. Cycles of 365 nm and 415 nm illumination can be applied to demonstrate reversible control.
-
Data Analysis: a. Quantify the F340/F380 ratio over time for individual cells or regions of interest. b. Normalize the data to the baseline before the addition of CaCl2. c. Compare the rate and amplitude of calcium influx under different light conditions.
Protocol 2: Measuring Downstream Signaling using a Light-Controlled NFAT Translocation Assay with this compound
This protocol details how to assess the downstream effects of CRAC channel inhibition by this compound by monitoring the translocation of the transcription factor NFAT from the cytoplasm to the nucleus.
Materials:
-
Jurkat T cells or HEK293 cells stably expressing a fluorescently tagged NFAT (e.g., NFAT-GFP)
-
RPMI-1640 or DMEM with appropriate supplements
-
This compound stock solution (in DMSO)
-
Ionomycin or Thapsigargin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Formaldehyde or paraformaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters for GFP and DAPI/Hoechst
Procedure:
-
Cell Preparation and Treatment: a. Seed NFAT-GFP expressing cells on coverslips and culture until they reach the desired confluency. b. Pre-incubate the cells with the desired concentration of this compound (e.g., 1-5 µM) in culture medium for 30 minutes in the dark.
-
Stimulation and Optical Control: a. Stimulate the cells to induce NFAT translocation. For example, treat with 1 µM ionomycin and 50 ng/mL PMA for 15-30 minutes. b. For the light-controlled inhibition group, simultaneously with the stimulation, illuminate the cells with 365 nm light to convert this compound to its inhibitory cis form. c. For the control group, keep the cells in the dark or illuminate with 415 nm light to ensure this compound is in its less active trans form.
-
Fixing and Staining: a. After the stimulation period, wash the cells with PBS. b. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash three times with PBS. f. Stain the nuclei with DAPI or Hoechst solution for 5 minutes. g. Wash three times with PBS and mount the coverslips on slides.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope, capturing both the NFAT-GFP and the nuclear stain channels. b. Quantify NFAT translocation by measuring the ratio of nuclear to cytoplasmic GFP fluorescence intensity in a significant number of cells for each condition. c. Compare the extent of NFAT translocation in the dark, under 365 nm illumination, and under 415 nm illumination to demonstrate light-dependent control of this signaling pathway.
References
Application Notes and Protocols for piCRAC-1 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
piCRAC-1 is a potent and photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, offering precise optical control over store-operated calcium entry (SOCE)[1]. As a member of the azopyrazole family of molecular switches, this compound's inhibitory activity is dependent on its isomeric state, which can be reversibly controlled by light. The cis-isomer, induced by ultraviolet (UV) light, exhibits significantly higher potency as a CRAC channel blocker compared to the trans-isomer, which is favored under ambient light or after irradiation with blue light[1][2]. This unique property allows for spatiotemporal control of intracellular calcium signaling, making this compound a valuable tool for research in areas such as immunology, neuroscience, and oncology, as well as for drug discovery and development.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in calcium imaging experiments.
Data Presentation
Photophysical and Pharmacological Properties of this compound
The tables below summarize the key photophysical and pharmacological characteristics of this compound, essential for designing and interpreting calcium imaging experiments.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₀F₆N₄ | [3] |
| Molecular Weight | 384.28 g/mol | [3] |
| Solubility | ≥ 100 mg/mL in DMSO | [3] |
Table 1: General Properties of this compound.
| Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photoisomerization Wavelength (nm) |
| trans-piCRAC-1 | ~350 | Not explicitly stated | Induces cis form: 365 |
| cis-piCRAC-1 | ~440 | Not explicitly stated | Induces trans form: 415 |
Table 2: Photophysical Properties of this compound. The absorption maxima are characteristic of azobenzene derivatives.
| Isomer | IC₅₀ for SOCE Inhibition | Cell Type | Reference |
| trans-piCRAC-1 | > 10 µM | HEK293 | [2] |
| cis-piCRAC-1 | ~0.5 µM | HEK293 | [2] |
Table 3: Pharmacological Properties of this compound. The IC₅₀ values demonstrate the light-dependent inhibitory activity of this compound.
Signaling Pathways and Experimental Workflow
Store-Operated Calcium Entry (SOCE) Signaling Pathway
The following diagram illustrates the canonical SOCE pathway, which is the target of this compound. Depletion of Ca²⁺ from the endoplasmic reticulum (ER) is sensed by STIM1, which then oligomerizes and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates Orai1 channels, leading to Ca²⁺ influx from the extracellular space.
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.
Experimental Workflow for Calcium Imaging with this compound
This diagram outlines the typical workflow for a calcium imaging experiment utilizing this compound to optically control SOCE.
Caption: Experimental workflow for a this compound calcium imaging experiment.
Experimental Protocols
Protocol 1: Measuring Light-Dependent Inhibition of SOCE in HEK293 Cells
This protocol describes the use of this compound to optically inhibit thapsigargin-induced SOCE in HEK293 cells, a commonly used cell line for studying CRAC channels.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-L-lysine coated coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound
-
DMSO
-
Ca²⁺-free buffer (e.g., Krebs-Ringer-HEPES with EGTA)
-
Ca²⁺-containing buffer (e.g., Krebs-Ringer-HEPES with 2 mM CaCl₂)
-
Thapsigargin
-
Fluorescence microscope equipped for ratiometric calcium imaging (e.g., with 340/380 nm excitation and ~510 nm emission filters) and with light sources for photoswitching (e.g., 365 nm and 415 nm LEDs).
Procedure:
-
Cell Preparation:
-
24-48 hours before the experiment, seed HEK293 cells onto poly-L-lysine coated coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Calcium Indicator Loading:
-
Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
Prepare a 1 mM stock solution of Fura-2 AM in DMSO.
-
Prepare the loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in cell culture medium. Add an equal volume of the Pluronic F-127 solution to aid in dye solubilization.
-
Wash the cells once with pre-warmed culture medium.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with Ca²⁺-containing buffer to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for at least 15 minutes.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in Ca²⁺-free buffer to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Incubate the Fura-2 loaded cells with the this compound solution for 10-15 minutes at room temperature in the dark.
-
-
Calcium Imaging and Photoswitching:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Perfuse the cells with Ca²⁺-free buffer containing this compound.
-
Start recording the Fura-2 fluorescence ratio (F340/F380) to establish a stable baseline.
-
To induce store depletion, perfuse the cells with Ca²⁺-free buffer containing this compound and thapsigargin (e.g., 1-2 µM). A transient increase in intracellular Ca²⁺ due to ER store release should be observed.
-
Once the Ca²⁺ levels return to baseline, irradiate the cells with UV light (e.g., 365 nm) for a defined period (e.g., 30-60 seconds) to convert this compound to its inhibitory cis-isomer.
-
Switch the perfusion to a Ca²⁺-containing buffer with this compound and thapsigargin. In the presence of cis-piCRAC-1, the expected rise in intracellular Ca²⁺ due to SOCE will be significantly inhibited.
-
To reverse the inhibition, irradiate the cells with blue light (e.g., 415 nm) for a defined period (e.g., 60-120 seconds) to convert this compound back to its less active trans-isomer.
-
Continue recording the Fura-2 ratio to observe the recovery of the SOCE-mediated Ca²⁺ influx.
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Quantify the amplitude and rate of Ca²⁺ influx before and after UV and blue light irradiation to determine the extent of inhibition and recovery.
Protocol 2: Spatiotemporal Control of SOCE
This protocol demonstrates the ability to selectively inhibit SOCE in a specific region of interest within a field of view.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Calcium Imaging and Spatially-Confined Photoswitching:
-
Mount the coverslip and perfuse with Ca²⁺-free buffer containing this compound.
-
Establish a baseline Fura-2 ratio recording.
-
Induce store depletion with thapsigargin in Ca²⁺-free buffer.
-
Using a spatially restricted light source (e.g., a digital micromirror device or a focused laser spot), illuminate a defined region of interest (ROI) with 365 nm light to activate this compound only in those cells.
-
Switch to a Ca²⁺-containing buffer and observe that the Ca²⁺ influx is inhibited specifically within the illuminated ROI, while cells outside the ROI exhibit a normal SOCE response.
-
Subsequently, the same ROI can be targeted with 415 nm light to reverse the inhibition and restore SOCE.
-
Drug Development Applications
The ability to optically control CRAC channel activity with this compound provides a powerful tool for drug discovery and development.
-
Target Validation: Precisely inhibiting CRAC channels in specific cells or tissues at defined times can help to validate their role in disease models.
-
High-Throughput Screening: While this compound itself is a tool compound, the principles of photoswitchable ligands can be applied to develop novel screening assays. For instance, assays could be designed to identify compounds that modulate the photoswitching properties of CRAC channel inhibitors or that are only active in the presence of light-activated channels.
-
Mechanism of Action Studies: this compound can be used to dissect the downstream consequences of CRAC channel inhibition with high temporal resolution, aiding in the elucidation of the mechanism of action of other CRAC channel modulators.
Conclusion
This compound is a versatile and potent photoswitchable inhibitor of CRAC channels that enables precise optical control over store-operated calcium entry. The detailed protocols and data presented in these application notes provide a foundation for researchers, scientists, and drug development professionals to effectively utilize this tool in their calcium imaging experiments to explore the intricate roles of CRAC channels in cellular physiology and disease.
References
Spatiotemporal Control of CRAC Channels with piCRAC-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing piCRAC-1, a photoswitchable inhibitor of Calcium Release-Activated Calcium (CRAC) channels, for the precise spatiotemporal control of store-operated Ca2+ entry (SOCE). This technology offers novel opportunities for investigating Ca2+ signaling in various cellular processes and for the development of targeted therapeutics.
Introduction to this compound
This compound is a synthetic, azopyrazole-derived small molecule that functions as a photoswitchable inhibitor of CRAC channels.[1][2][3] This property allows for dynamic optical control over CRAC channel activity and downstream Ca2+-dependent signaling pathways. The molecule can be reversibly isomerized between an inactive trans form and an active cis form using light of specific wavelengths, enabling researchers to turn CRAC channel function "on" and "off" with high spatiotemporal resolution.[1] This precise control makes this compound a valuable tool for studying the intricate roles of CRAC channels in health and disease, including conditions like Stormorken syndrome, a rare genetic disorder characterized by hyperactive CRAC channels.[1][2][3]
Data Presentation
Quantitative Data Summary of this compound
| Parameter | Value | Conditions | Source |
| Chemical Class | Azopyrazole-derived photoswitchable inhibitor | - | [1][2][3] |
| Target | Calcium Release-Activated Calcium (CRAC) channels | - | [1][2][3] |
| Active Form | cis-isomer | Activated by 365 nm UV light | [1] |
| Inactive Form | trans-isomer | Reverted by 415 nm visible light or thermal relaxation | [1] |
| Reported Application | In vivo zebrafish model of Stormorken syndrome | Alleviation of thrombocytopenia and hemorrhage | [1][2][3] |
Note: Specific IC50 values for this compound were not consistently available in the searched literature. Researchers should determine the optimal concentration for their specific cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CRAC Channel Activation and Inhibition by this compound
Caption: CRAC channel activation and optical inhibition by this compound.
Experimental Workflow for Spatiotemporal Control of SOCE
Caption: Workflow for photoswitchable inhibition of SOCE with this compound.
Experimental Protocols
Measurement of Store-Operated Ca2+ Entry (SOCE) with Fura-2 AM and this compound
This protocol is adapted from standard Fura-2 AM calcium imaging procedures.[1][4]
Materials:
-
HEK293 cells (or other cell line of interest)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Glass-bottom imaging dishes
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Thapsigargin (TG, stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Fluorescence microscope with ratiometric imaging capabilities and light source for 340 nm, 380 nm, 365 nm, and 415 nm excitation.
Procedure:
-
Cell Culture: Plate HEK293 cells on glass-bottom dishes and grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a loading buffer of HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash cells once with HBSS.
-
Incubate cells in the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
Store Depletion and this compound Incubation:
-
Incubate cells in Ca2+-free HBSS containing 1 µM Thapsigargin to deplete endoplasmic reticulum Ca2+ stores.
-
Add the desired concentration of this compound to the Ca2+-free HBSS and incubate for 10-15 minutes.
-
-
Calcium Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Perfuse the cells with HBSS containing Ca2+ (e.g., 2 mM) to induce SOCE. Record the change in the 340/380 nm fluorescence ratio.
-
-
Photoswitching:
-
To inhibit SOCE, illuminate a specific region of interest (or the entire field of view) with 365 nm UV light to convert this compound to its active cis-isomer. Continue recording the Fura-2 ratio to observe the inhibition of Ca2+ influx.
-
To reverse the inhibition, illuminate the same area with 415 nm visible light to revert this compound to its inactive trans-isomer. Observe the recovery of the Ca2+ signal.
-
Electrophysiological Recording of CRAC Channel Currents (ICRAC)
This protocol is a general guide for whole-cell patch-clamp recording of ICRAC and should be adapted for specific equipment and cell types.
Materials:
-
HEK293 cells stably expressing Orai1 and STIM1 (or other suitable cell line)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES (pH 7.4)
-
Internal solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2)
-
This compound
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the internal solution to dialyze into the cell for 5-10 minutes to activate ICRAC through passive store depletion.
-
-
ICRAC Recording:
-
Clamp the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2 seconds to elicit ICRAC.
-
Record the characteristic inwardly rectifying ICRAC.
-
-
Application of this compound and Photoswitching:
-
Perfuse the cell with the external solution containing the desired concentration of this compound in its inactive trans state.
-
To inhibit ICRAC, illuminate the cell with 365 nm UV light. Record the reduction in the current amplitude.
-
To reverse the inhibition, illuminate the cell with 415 nm visible light and observe the recovery of ICRAC.
-
In Vivo Application of this compound in a Zebrafish Model of Stormorken Syndrome
This protocol outlines the general steps for using this compound in a zebrafish model to study its effects on disease phenotypes.[1]
Materials:
-
Wild-type and a suitable zebrafish model for Stormorken syndrome (e.g., expressing a hyperactive STIM1 mutant)
-
This compound
-
Microinjection setup
-
Stereomicroscope with fluorescence capabilities
-
Light source for 365 nm and 415 nm illumination
Procedure:
-
Zebrafish Husbandry and Embryo Collection: Maintain zebrafish and collect embryos according to standard protocols.
-
Drug Administration:
-
Incubate zebrafish embryos in embryo medium containing the desired concentration of this compound. The optimal concentration and incubation time should be empirically determined.
-
-
Photoswitching and Phenotypic Analysis:
-
To activate this compound, expose the embryos to 365 nm UV light. The duration and intensity of the light should be optimized to achieve isomerization without causing phototoxicity.
-
To deactivate this compound, expose the embryos to 415 nm light.
-
At desired time points, analyze the relevant phenotypes. For a Stormorken syndrome model, this may include assessing thrombocytopenia (e.g., by analyzing fluorescently labeled thrombocytes) and hemorrhage.
-
-
Imaging and Data Analysis:
-
Image the embryos using a stereomicroscope.
-
Quantify the phenotypic changes (e.g., thrombocyte count, area of hemorrhage) in the different light conditions.
-
Conclusion
This compound represents a powerful tool for the optical control of CRAC channel activity. The protocols and data presented here provide a foundation for researchers to apply this technology to dissect the roles of Ca2+ signaling in a wide range of biological processes and to explore novel therapeutic strategies for diseases associated with aberrant CRAC channel function. The ability to control CRAC channel activity with high spatiotemporal precision opens up new avenues for understanding the complex language of Ca2+ signals.
References
Application Notes and Protocols for piCRAC-1 in Studying Ca²⁺-Modulated Physiological Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
piCRAC-1 is a photoswitchable inhibitor of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, offering precise optical control over store-operated Ca²⁺ entry (SOCE).[1] As an azopyrazole-derived molecule, this compound undergoes reversible isomerization upon exposure to specific wavelengths of light, allowing for dynamic modulation of CRAC channel activity and downstream Ca²⁺-dependent signaling pathways. These characteristics make it a powerful tool for investigating the role of CRAC channels in a multitude of physiological processes and for potential therapeutic development.
This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo research settings, with a focus on studying Ca²⁺-modulated physiological processes.
Data Presentation
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound is light-dependent. The cis-isomer, formed upon UV light exposure, is the active inhibitory form.
| Parameter | Value | Condition | Reference |
| IC₅₀ | ~0.5 µM | Chronic administration, 365 nm illumination | [2] |
| Inhibition State | cis-isomer (active) | UV light (e.g., 365 nm) | [1] |
| Inactive State | trans-isomer (inactive) | Visible light or darkness | [1] |
| Recovery from Inhibition | Slow and incomplete (~57% after 15 min) | Following removal of UV light | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its application.
Caption: Mechanism of this compound action on CRAC channels.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in HEK293 Cells
This protocol describes the use of this compound to optically control SOCE in HEK293 cells stably expressing STIM1 and Orai1, monitored by Fura-2 AM ratiometric calcium imaging.
Materials:
-
HEK293 cells stably expressing STIM1 and Orai1
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Thapsigargin (TG)
-
UV light source (365 nm)
-
Fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture:
-
Culture HEK293-STIM1/Orai1 cells in DMEM in a 37°C, 5% CO₂ incubator.
-
Seed cells onto glass coverslips in a 24-well plate 24-48 hours before the experiment to reach 70-80% confluency.
-
-
This compound and Fura-2 AM Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Add this compound to the loading buffer at the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the this compound and Fura-2 AM loading buffer for 30-60 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Wash the cells twice with HBSS to remove extracellular dye and this compound.
-
Mount the coverslip in an imaging chamber on the microscope stage and perfuse with Ca²⁺-free HBSS.
-
Record baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
To deplete endoplasmic reticulum Ca²⁺ stores and activate STIM1, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBSS.
-
Initiate SOCE by perfusing with HBSS containing Ca²⁺ (e.g., 2 mM).
-
Once a stable Ca²⁺ plateau is reached, expose the cells to UV light (365 nm) to induce isomerization of this compound to its active cis form. The duration and intensity of UV exposure should be optimized for the specific setup.
-
Observe the inhibition of Ca²⁺ influx.
-
To study the reversibility, terminate the UV illumination and monitor the recovery of the Ca²⁺ signal.
-
Data Analysis: The ratio of Fura-2 fluorescence emission at 340 nm and 380 nm excitation (F340/F380) is proportional to the intracellular Ca²⁺ concentration. Analyze the change in this ratio over time to quantify the inhibition of SOCE by photoswitched this compound.
Protocol 2: NFAT Activation Assay
This protocol outlines how to measure the effect of this compound on the activation of the Nuclear Factor of Activated T-cells (NFAT), a downstream effector of Ca²⁺ signaling, using a luciferase reporter assay.
Materials:
-
HEK293 cells
-
NFAT-luciferase reporter plasmid and a constitutively active control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Thapsigargin (TG) or a Gq-coupled receptor agonist (e.g., carbachol)
-
Luciferase assay reagent
-
Luminometer
-
UV light source (365 nm)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NFAT-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24 hours.
-
-
This compound Treatment and Stimulation:
-
Treat the cells with the desired concentration of this compound in culture medium for a predetermined time (e.g., 1 hour) in the dark.
-
Stimulate the cells to induce Ca²⁺ entry and NFAT activation. This can be achieved by adding thapsigargin or a relevant agonist.
-
For the light-dependent inhibition group, expose the cells to 365 nm UV light for a defined period immediately following stimulation. Keep a control group in the dark.
-
-
Luciferase Assay:
-
After a suitable incubation period (typically 6-16 hours) post-stimulation, measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure both firefly (NFAT-driven) and Renilla (control) luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity between the dark and UV-exposed groups to determine the inhibitory effect of photoswitched this compound on NFAT activation.
Protocol 3: In Vivo Application in a Zebrafish Model of Stormorken Syndrome
This protocol provides a general framework for using this compound to study its therapeutic potential in a zebrafish model of Stormorken syndrome, a condition associated with hyperactive CRAC channels.[1]
Materials:
-
Zebrafish embryos (e.g., a transgenic line modeling Stormorken syndrome, or wild-type for toxicity testing)
-
This compound
-
Microinjection apparatus
-
Embryo water/E3 medium
-
UV light source (365 nm) suitable for illuminating zebrafish embryos
-
Stereomicroscope
Procedure:
-
Zebrafish Husbandry and Embryo Collection:
-
Maintain adult zebrafish and collect embryos according to standard protocols.
-
Use a zebrafish line that recapitulates aspects of Stormorken syndrome, such as those with activating mutations in STIM1.[3]
-
-
This compound Administration:
-
Prepare a solution of this compound in a vehicle compatible with zebrafish embryos (e.g., embryo water with a low percentage of DMSO).
-
Administer this compound to the embryos. This can be done by adding it to the embryo water or via microinjection at an early developmental stage. The optimal concentration and delivery method need to be empirically determined.
-
-
Light Treatment:
-
At the desired developmental stage, expose a subset of the this compound-treated embryos to 365 nm UV light to activate the inhibitor.
-
Maintain a control group of this compound-treated embryos in the dark.
-
The duration and intensity of the light exposure should be carefully controlled to be effective without causing phototoxicity.
-
-
Phenotypic Analysis:
-
Assess relevant phenotypes associated with Stormorken syndrome in the zebrafish model. This may include thrombocytopenia (reduced number of thrombocytes) and hemorrhage.[1][3]
-
Thrombocyte numbers can be quantified using transgenic lines with fluorescently labeled thrombocytes (e.g., Tg(CD41:GFP)).[3]
-
Hemorrhage can be visualized by staining for hemoglobin (e.g., with o-dianisidine).[3]
-
Data Analysis: Compare the severity of the disease-related phenotypes between the light-exposed and dark-control groups to evaluate the efficacy of photoswitched this compound in mitigating the pathological effects of CRAC channel hyperactivity in vivo.
Drug Development and Further Applications
The ability to optically control CRAC channel activity with high spatiotemporal precision makes this compound a valuable tool in drug development and for studying complex physiological processes. Potential applications include:
-
Target validation: Precisely inhibiting CRAC channels at specific times and in specific tissues to confirm their role in disease models.
-
Screening for novel CRAC channel modulators: Using this compound as a reference compound in high-throughput screening assays.
-
Investigating the role of SOCE in:
-
T-cell activation and immune responses.
-
Neuronal signaling and plasticity.
-
Muscle function and development.
-
Cancer cell proliferation and migration.
-
Conclusion
This compound provides researchers with an unprecedented level of control over CRAC channel function. The detailed protocols and application notes provided herein serve as a comprehensive guide for utilizing this photoswitchable inhibitor to dissect the intricate roles of Ca²⁺ signaling in health and disease, and to explore new avenues for therapeutic intervention. The precise nature of optical control opens up new possibilities for experiments that were previously unfeasible with traditional pharmacological agents.
References
Troubleshooting & Optimization
piCRAC-1 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with piCRAC-1, a photoswitchable inhibitor of Calcium Release-Activated Calcium (CRAC) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, photoinducible inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel. It belongs to the azopyrazole class of photoswitchable molecules. In its stable trans-isoform, this compound effectively blocks CRAC channels. Upon irradiation with UV light (approximately 365 nm), it converts to the less active cis-isoform, allowing for optical control of CRAC channel activity and downstream signaling pathways.
Q2: What is the primary signaling pathway inhibited by this compound?
This compound targets the Store-Operated Calcium Entry (SOCE) pathway, which is mediated by CRAC channels. This pathway is crucial for a variety of cellular processes, including immune cell activation and gene expression. The key molecular players are STIM1, an ER-resident Ca2+ sensor, and Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound?
For optimal stability, store solid this compound and DMSO stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Protect from light to prevent unintentional isomerization.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
Possible Cause & Solution:
-
Low Aqueous Solubility: this compound has low solubility in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, precipitation can occur.
-
Recommended Action: Perform serial dilutions. First, make intermediate dilutions of the DMSO stock in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Including a vehicle control with the same final DMSO concentration in your experiments is crucial.
-
-
Compound Aggregation: Small molecule inhibitors can sometimes form aggregates in aqueous solutions, leading to non-specific inhibition and inaccurate results.
-
Recommended Action: To mitigate aggregation, you can try gentle warming (to 37°C) and sonication of the final solution. The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) or a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) in the assay buffer can also help prevent aggregation.
-
Issue 2: Inconsistent or No Photoswitching Effect
Possible Cause & Solution:
-
Incorrect Wavelength or Insufficient Light Intensity: The isomerization of this compound is wavelength-dependent.
-
Recommended Action: For switching from the active trans form to the less active cis form, use a UV light source with a peak wavelength around 365 nm. The reverse isomerization can be achieved with visible light (e.g., >450 nm) or by allowing for thermal relaxation in the dark. Ensure your light source provides sufficient intensity to the sample. The required duration of illumination will depend on the light intensity and the sample volume.
-
-
Photobleaching or Photodegradation: Prolonged exposure to high-intensity UV light can lead to irreversible degradation of the compound.
-
Recommended Action: Minimize UV exposure to the shortest duration necessary to achieve the desired level of isomerization. It is advisable to perform control experiments to determine the optimal illumination time for your specific setup that maximizes switching while minimizing degradation.
-
-
Compound Instability in Media: The stability of this compound in your specific cell culture medium or buffer over the course of the experiment may be a factor.
-
Recommended Action: Whenever possible, prepare fresh dilutions of this compound for each experiment. If the experiment requires long incubation times, the stability of the compound under your specific conditions should be validated.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | ≥ 100 mg/mL | Heating to 37°C and sonication can aid dissolution. |
| Short-Term Storage | -20°C (up to 1 month) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Long-Term Storage | -80°C (up to 6 months) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of solid this compound in high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex/Sonicate: Vortex the solution until the compound is fully dissolved. If necessary, briefly sonicate the vial in a water bath sonicator or warm to 37°C.
-
Storage: Store the 10 mM stock solution in small aliquots at -80°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Perform serial dilutions in DMSO to an intermediate concentration before diluting to the final desired concentration in your aqueous experimental buffer or cell culture medium. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.1%).
Protocol 2: General Protocol for Photoswitching of this compound in a Cell-Based Assay
-
Cell Seeding: Seed your cells of interest in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish).
-
Compound Incubation: Treat the cells with the desired final concentration of this compound (in its active, trans form). The optimal concentration should be determined empirically but can range from nanomolar to low micromolar. Incubate for a sufficient time to allow for compound uptake and target engagement.
-
Photoswitching (Activation/Inactivation):
-
To inactivate this compound (trans to cis): Expose the cells to UV light at ~365 nm. The duration and intensity of the light should be optimized for your specific experimental setup to achieve maximal isomerization with minimal phototoxicity.
-
To reactivate this compound (cis to trans): Expose the cells to visible light (>450 nm) or allow for thermal relaxation by incubating the cells in the dark. The time required for thermal relaxation should be determined experimentally.
-
-
Assay Readout: Following the photoswitching step, proceed with your specific assay to measure the desired cellular response (e.g., intracellular calcium imaging, gene expression analysis).
Visualizations
Caption: CRAC Channel Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Photoswitching this compound.
Technical Support Center: Optimizing piCRAC-1 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of piCRAC-1, a photoswitchable inhibitor of Calcium Release-Activated Calcium (CRAC) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a photoswitchable inhibitor of CRAC channels, which are critical for store-operated calcium entry (SOCE) in many cell types. Its inhibitory activity can be controlled by light. The trans-isomer of this compound is less active, while upon illumination with a specific wavelength of light (e.g., 365 nm), it converts to the cis-isomer, which is a potent inhibitor of CRAC channels. This allows for precise spatial and temporal control of CRAC channel blockade.
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the cell type, the expression level of CRAC channel components (STIM and Orai), and the specific experimental conditions. An often-cited IC50 value (the concentration that inhibits 50% of the CRAC channel activity) for the cis-isomer is approximately 0.5 µM under 365 nm illumination. However, it is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Q3: How do I prepare and store this compound?
A3: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is important to protect the stock solution from light to prevent unintentional photoswitching. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your experimental buffer, again, protecting it from light.
Q4: What wavelength of light should be used to activate this compound?
A4: The activation of this compound to its inhibitory cis-form is typically achieved using ultraviolet (UV) light, with a common wavelength being 365 nm. The reverse isomerization to the less active trans-form can be achieved with a different wavelength, often in the visible light spectrum (e.g., >400 nm), or can occur thermally in the dark over time.
Troubleshooting Guides
Problem 1: No or weak inhibition of store-operated calcium entry (SOCE) is observed after applying this compound and light activation.
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | The optimal concentration is cell-type dependent. Perform a dose-response experiment to determine the IC50 in your specific cell line. Start with a concentration range from 0.1 µM to 10 µM. |
| Inadequate Light Activation | Ensure the light source provides the correct wavelength (e.g., 365 nm) and sufficient power to induce photoswitching. Check the specifications of your light source and the duration of illumination. The light path to the sample should be unobstructed. |
| Incorrect Timing of this compound Application and Illumination | Pre-incubate the cells with this compound in the dark to allow for cell penetration before light activation. The duration of pre-incubation may need to be optimized (e.g., 15-30 minutes). |
| Low Expression of CRAC Channels | The cell line used may have low endogenous expression of STIM and Orai proteins, the key components of CRAC channels. Confirm the expression of these proteins using techniques like Western blotting or qPCR. Consider using a cell line known to have robust SOCE. |
| Degradation of this compound | Ensure the stock solution has been stored properly (protected from light at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. Some components in cell culture media can affect the stability of compounds.[1][2][3][4] |
| Suboptimal Experimental Buffer | The composition of the extracellular buffer can influence CRAC channel activity. Ensure your buffer contains an appropriate concentration of calcium and other ions. |
Problem 2: High background inhibition or apparent toxicity in the dark (before light activation).
| Possible Cause | Suggested Solution |
| High Concentration of this compound | Even the trans-isomer may have some residual activity at high concentrations. Reduce the concentration of this compound used. |
| Off-Target Effects | High concentrations of any small molecule inhibitor can lead to off-target effects.[5][6] Perform control experiments to assess cell viability (e.g., MTT assay) and other cellular functions in the presence of the trans-isomer of this compound. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the experimental medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of solvent) is included in your experiments. |
| Photoswitching due to Ambient Light | Handle this compound stock and working solutions in the dark or under dim red light to prevent premature conversion to the active cis-isomer. |
Problem 3: Variability in results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Light Delivery | Ensure the light source provides a consistent power output and that the distance and angle of illumination are the same for all experiments. |
| Cell Passage Number and Confluency | Use cells within a consistent range of passage numbers, as cellular responses can change over time in culture. Plate cells at a consistent density to ensure similar confluency at the time of the experiment. |
| Incomplete Photoswitching or Reversion | The photostationary state (the equilibrium between cis and trans isomers under illumination) may not be 100% cis. Also, the cis-isomer can thermally revert to the trans-isomer. Be mindful of the timing of your measurements after light activation. |
| Media and Serum Variability | Use the same batch of cell culture medium and serum for a set of experiments to minimize variability. Components in the media can sometimes interfere with the compound or the assay.[1][2][4][7] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentration for this compound. It is important to note that these values can be cell-type and condition-specific.
| Compound | Parameter | Value | Cell Type | Conditions | Reference |
| This compound (cis-isomer) | IC50 | ~0.5 µM | Not specified in abstract | Activated by 365 nm light | (Yang et al., 2020) |
Note: This table will be updated as more quantitative data from different cell lines and experimental conditions become available.
Experimental Protocols
Detailed Methodology for Determining the Optimal Concentration of this compound using Calcium Imaging
This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound for the inhibition of store-operated calcium entry (SOCE) using the ratiometric calcium indicator Fura-2 AM.
Materials:
-
Cells of interest plated on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fura-2 AM (e.g., 1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline solution (HBSS) or similar physiological buffer (containing Ca2+)
-
Ca2+-free HBSS (containing EGTA, e.g., 1 mM)
-
Thapsigargin (e.g., 1 µM) or another SERCA pump inhibitor to induce store depletion
-
Light source capable of delivering 365 nm light
-
Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to an appropriate confluency (e.g., 60-80%).
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Fura-2 AM Loading: [8][9][10][11]
-
Prepare a Fura-2 AM loading solution. For example, for 1 mL of loading solution, add 2 µL of 1 mM Fura-2 AM and 1 µL of 20% Pluronic F-127 to your physiological buffer. The final Fura-2 AM concentration is typically 2-5 µM.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the dye for at least 30 minutes in HBSS in the dark.
-
-
This compound Incubation:
-
Prepare a series of working solutions of this compound in HBSS at different concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a vehicle control (DMSO only).
-
Replace the HBSS on the cells with the this compound working solutions and incubate for 15-30 minutes in the dark.
-
-
Calcium Imaging:
-
Mount the dish on the fluorescence microscope.
-
Start recording the Fura-2 ratio (F340/F380).
-
Establish a stable baseline fluorescence ratio in Ca2+-containing HBSS.
-
Perfuse the cells with Ca2+-free HBSS containing thapsigargin (e.g., 1 µM) and the respective concentration of this compound to deplete the endoplasmic reticulum (ER) calcium stores. This will cause a transient increase in cytosolic calcium due to release from the ER, followed by a return to baseline.
-
Once the ER stores are depleted (indicated by the return to baseline), reintroduce Ca2+-containing HBSS (still with thapsigargin and this compound). This will induce SOCE, leading to a sustained increase in the Fura-2 ratio in control cells.
-
Light Activation: At the peak of the SOCE response, or at a defined time point after re-adding calcium, illuminate the cells with 365 nm light for a specific duration (e.g., 30-60 seconds) to activate this compound.
-
Continue recording the Fura-2 ratio to observe the inhibitory effect of the activated this compound on SOCE.
-
-
Data Analysis:
-
Quantify the SOCE response for each concentration of this compound. This can be done by measuring the peak of the calcium influx upon re-addition of extracellular calcium or the area under the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Incomplete Photoinduced Conversion of piCRAC-1
Welcome to the technical support center for piCRAC-1, a photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to the photoinduced conversion of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoswitchable molecule, specifically an azopyrazole-derived inhibitor of CRAC channels. Its inhibitory activity can be controlled with light. In its thermally stable trans isomer state, it is a potent inhibitor of CRAC channels. Upon irradiation with UV light (typically around 365 nm), it converts to the cis isomer, which has a significantly reduced affinity for the CRAC channel, thus relieving the inhibition. This process is reversible, and the cis isomer can be converted back to the active trans isomer using visible light (e.g., >450 nm) or by thermal relaxation in the dark.
Q2: What is "incomplete photoinduced conversion"?
Incomplete photoinduced conversion refers to a situation where, upon irradiation with a specific wavelength of light, not all of the this compound molecules in the sample convert to the desired isomeric state (trans to cis or cis to trans). This results in a mixed population of isomers, which can lead to a reduced biological effect and variability in experimental results. This equilibrium point under continuous irradiation is known as the photostationary state (PSS).[1]
Q3: What factors can influence the efficiency of this compound photoinduced conversion?
Several factors can affect the efficiency of photoswitching, including:
-
Wavelength of light: The choice of wavelength is critical for selectively exciting one isomer over the other.
-
Light intensity (power): Higher light intensity can lead to faster conversion but can also cause photodamage or unwanted side reactions.
-
Duration of irradiation: Sufficient irradiation time is required to reach the photostationary state.
-
Solvent/Buffer composition: The polarity and viscosity of the medium can influence the photoisomerization quantum yield.
-
Temperature: Temperature can affect the rate of thermal relaxation from the cis to the trans form.
-
Presence of quenching agents: Certain molecules in the experimental medium can quench the excited state of this compound, reducing the efficiency of photoisomerization.
Troubleshooting Guide for Incomplete Photoinduced Conversion
This guide addresses common issues that may lead to incomplete photoinduced conversion of this compound.
Issue 1: Sub-optimal Inhibition or De-inhibition of CRAC Channels
| Possible Cause | Troubleshooting Steps |
| Incorrect Wavelength of Light Source | - Verify the emission spectrum of your light source. For trans to cis conversion (inhibition relief), use a light source with a peak emission around 365 nm. For cis to trans conversion (inhibition), use a light source with a wavelength greater than 450 nm. - Ensure that the light is passing through compatible optics (e.g., quartz cuvettes for UV light) that do not absorb the activating wavelength. |
| Insufficient Light Intensity | - Measure the power of your light source at the sample plane. - If the intensity is too low, increase the power or move the light source closer to the sample. Be cautious of potential phototoxicity to your cells. - Consider using a more powerful light source, such as a dedicated LED or a mercury arc lamp with appropriate filters. |
| Inadequate Irradiation Duration | - Increase the duration of light exposure to ensure that the photostationary state is reached. This can be monitored spectrophotometrically by observing the change in absorbance at the characteristic peaks for the trans and cis isomers. |
| Sub-optimal this compound Concentration | - Titrate the concentration of this compound to find the optimal working concentration for your specific cell type and experimental conditions. High concentrations can lead to incomplete illumination of the entire sample volume (inner filter effect). |
Issue 2: High Background Inhibition in the "Off" State (after UV irradiation)
| Possible Cause | Troubleshooting Steps |
| Incomplete Conversion to the cis Isomer | - Optimize the UV irradiation parameters (wavelength, intensity, duration) as described in Issue 1. - The photostationary state at the activating wavelength may inherently contain a significant fraction of the trans isomer. The composition of the photostationary state is a function of the absorption spectra and quantum yields of both isomers at that wavelength.[1] |
| Thermal Relaxation to the trans Isomer | - The cis isomer of azopyrazoles can be very stable, but some thermal relaxation to the more stable trans isomer is inevitable. - For long-term experiments, consider periodic re-irradiation with UV light to maintain a high proportion of the cis isomer. - Perform experiments at a lower temperature if compatible with your biological system to slow down the rate of thermal relaxation. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Light Source Output | - Regularly check the output power of your light source to ensure consistency between experiments. Lamp performance can degrade over time. |
| Photodegradation of this compound | - Prolonged exposure to high-intensity light, especially UV, can lead to photodegradation of the photoswitch. - Minimize light exposure to the shortest duration necessary to achieve the desired effect. - Use the lowest effective light intensity. |
| Cellular Health and Viability | - Ensure that the cells are healthy and not stressed, as this can affect CRAC channel function and the overall experimental outcome. - Perform control experiments to assess the phototoxicity of the light source on the cells in the absence of this compound. |
Quantitative Data Summary
| Parameter | Typical Value for Azobenzene-based Photoswitches | Notes |
| trans Isomer Absorption Max (π→π) | ~320-360 nm[2] | This is the primary absorption band for inducing the trans to cis isomerization. |
| trans Isomer Absorption Max (n→π) | ~430-450 nm[2] | This is a weaker absorption band. |
| cis Isomer Absorption Max (π→π) | ~250-280 nm[2] | |
| cis Isomer Absorption Max (n→π) | ~430-450 nm[2] | This absorption band is often more intense in the cis isomer and is used for the cis to trans back-isomerization. |
| Photoisomerization Quantum Yield (Φtrans→cis) | 0.1 - 0.3 | The efficiency of the trans to cis conversion upon absorbing a photon. |
| Photoisomerization Quantum Yield (Φcis→trans) | 0.3 - 0.5 | The efficiency of the cis to trans conversion upon absorbing a photon. |
Experimental Protocols
General Protocol for Photo-control of CRAC Channels in Cell Culture
-
Cell Preparation: Plate cells in a suitable format for your assay (e.g., 96-well plate for fluorescence-based calcium imaging, or on glass coverslips for electrophysiology). Allow cells to adhere and reach the desired confluency.
-
This compound Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in your experimental buffer to the final desired concentration. Incubate the cells with the this compound solution in the dark for a sufficient time to allow for cell loading.
-
Baseline Measurement: Measure the baseline CRAC channel activity in the dark. At this point, this compound will be predominantly in its inhibitory trans form.
-
Photo-activation (trans to cis): To relieve inhibition, irradiate the cells with UV light (e.g., 365 nm LED or filtered mercury arc lamp). The intensity and duration of irradiation should be optimized for your specific setup.
-
Post-UV Measurement: Immediately after UV irradiation, measure the CRAC channel activity again. An increase in activity indicates successful conversion to the less active cis isomer.
-
Photo-deactivation (cis to trans): To restore inhibition, irradiate the cells with visible light (e.g., >450 nm).
-
Post-Visible Light Measurement: Measure the CRAC channel activity to confirm the return of inhibition.
Visualizations
Signaling Pathway of CRAC Channel Inhibition by this compound
Caption: Photo-control of CRAC channel activity by this compound isomerization.
Experimental Workflow for Troubleshooting Incomplete Conversion
Caption: A logical workflow for troubleshooting incomplete photo-conversion.
Logical Relationship of Factors Affecting Photo-conversion
Caption: Key factors influencing the efficiency of photo-conversion.
References
potential off-target effects of piCRAC-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using piCRAC-1, a photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and address potential experimental challenges, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a photoswitchable azopyrazole-based inhibitor of store-operated Ca2+ entry (SOCE).[1][2] It specifically targets the Orai1 subunit of the CRAC channel, the primary pore-forming unit responsible for Ca2+ influx following the depletion of endoplasmic reticulum (ER) Ca2+ stores. In its trans isoform (stable in the dark or under green light), this compound is a potent inhibitor of CRAC channels. Upon irradiation with ultraviolet (UV) light (e.g., 365 nm), it converts to its cis isoform, which has a significantly lower affinity for the Orai1 channel, thus relieving the inhibition and allowing for Ca2+ influx. This process is reversible, and the cis isomer will thermally relax back to the more stable trans form or can be actively switched back using blue light (e.g., 415 nm).
Q2: What are the known off-target effects of this compound?
A2: As a relatively new research tool, a comprehensive off-target profile for this compound has not been extensively published. However, like many small molecule inhibitors, there is a potential for off-target interactions. Researchers should be aware of the following possibilities:
-
Incomplete photo-isomerization: A small percentage of this compound may remain in its active trans form even after UV irradiation, or some may be in the inactive cis form in the dark. This can lead to minor residual activity or inhibition, respectively.[2]
-
Interaction with other ion channels: While designed for CRAC channels, the possibility of interaction with other ion channels, particularly other members of the Orai family or TRP channels, cannot be entirely ruled out without specific testing.
-
Phototoxicity: High intensities or prolonged exposure to UV light used for photoswitching can induce cellular stress and phototoxicity, which could be misinterpreted as a compound-specific effect.
-
Compound-specific effects unrelated to CRAC channel inhibition: As with any small molecule, this compound could potentially interact with other proteins in a manner independent of its intended target.
It is crucial to include appropriate controls in your experiments to identify and account for these potential off-target effects.
Q3: How can I minimize potential off-target effects in my experiments?
A3: To minimize off-target effects, consider the following experimental design strategies:
-
Use the lowest effective concentration of this compound: Determine the optimal concentration for your specific cell type and experimental conditions through a dose-response curve.
-
Optimize light delivery: Use the lowest intensity and duration of UV and blue light required for efficient photoswitching to minimize phototoxicity.
-
Include proper controls:
-
No compound control: To assess the effect of light exposure alone.
-
"Dark" control: Cells treated with this compound but not exposed to UV light to measure the baseline inhibitory effect.
-
Inactive analog control (if available): An analog of this compound that does not inhibit CRAC channels but shares a similar chemical scaffold can help distinguish between on-target and off-target effects.
-
Genetic controls: Use cells with knockout or knockdown of Orai1 or STIM1 to confirm that the observed effects of this compound are dependent on the CRAC channel machinery.
-
Q4: What is the recommended solvent for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cellular effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of SOCE in the dark. | 1. Incorrect concentration of this compound. 2. Compound degradation. 3. Low expression of CRAC channels in the cell line. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Prepare fresh stock solutions of this compound. Store the stock solution protected from light at -20°C or below. 3. Confirm the expression of Orai1 and STIM1 in your cell line using techniques like qPCR or Western blotting. |
| Incomplete reversal of inhibition upon UV irradiation. | 1. Insufficient UV light intensity or duration. 2. Photodegradation of the compound with prolonged UV exposure. 3. Residual active trans-isomer.[2] | 1. Optimize the UV light exposure parameters. 2. Reduce the duration of UV exposure or use intermittent pulses. 3. This may be an inherent property of the compound. Quantify the degree of reversal and account for it in your data analysis. |
| Observed cellular effects are not consistent with known CRAC channel signaling. | 1. Potential off-target effects of this compound. 2. Phototoxicity from the light source. | 1. Perform off-target validation experiments (see "Experimental Protocols" section). 2. Include a "light only" control (no compound) to assess phototoxicity. Reduce light intensity or duration. |
| High background signal or cell death. | 1. Cytotoxicity of this compound at the concentration used. 2. Phototoxicity. 3. High DMSO concentration. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound. 2. See "Phototoxicity" above. 3. Ensure the final DMSO concentration is non-toxic for your cell type (typically ≤ 0.1%). |
Data Presentation: Comparative Selectivity of CRAC Channel Inhibitors
While a detailed selectivity profile for this compound is not yet publicly available, the following table summarizes the IC50 values and known off-targets for other commonly used CRAC channel inhibitors to provide a comparative context.
| Inhibitor | Target | IC50 | Known Off-Targets / Selectivity Notes |
| YM-58483 (BTP2) | Orai1 | ~10 nM | Can inhibit TRPC channels.[3] |
| 2-APB | Orai1/STIM1 | >10 µM (inhibition) | Potentiates at low concentrations (<10 µM). Also affects IP3 receptors and TRP channels.[3][4] |
| GSK-7975A | Orai1/Orai3 | ~4 µM | Does not affect STIM1 oligomerization or STIM1-Orai1 interaction.[4] |
| Synta66 | Orai1 | ~1.4 µM | Shows no significant effect on a panel of 50 other receptors, enzymes, and ion channels at 10 µM.[5] |
| RO2959 | Orai1 | ~400 nM | More selective for Orai1 over Orai2 and Orai3.[5] |
Experimental Protocols
Measuring Store-Operated Calcium Entry (SOCE)
This protocol describes a standard method for measuring SOCE in cultured cells using a fluorescent calcium indicator like Fura-2.
Materials:
-
Cells grown on glass-bottom dishes
-
Fura-2 AM
-
Pluronic F-127
-
Ca2+-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+)
-
Ca2+-containing buffer (e.g., HBSS with 2 mM Ca2+)
-
Thapsigargin (SERCA pump inhibitor)
-
This compound
-
Fluorescence microscope with ratiometric imaging capabilities (e.g., 340/380 nm excitation for Fura-2)
Procedure:
-
Cell Loading:
-
Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with Ca2+-free buffer to remove excess dye.
-
-
Baseline Measurement:
-
Mount the dish on the microscope stage and perfuse with Ca2+-free buffer.
-
Record the baseline Fura-2 ratio (F340/F380) for 2-5 minutes.
-
-
Store Depletion:
-
Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free buffer to deplete ER Ca2+ stores. This will cause a transient increase in cytosolic Ca2+ as it is released from the ER.
-
Continue recording until the Fura-2 ratio returns to baseline.
-
-
SOCE Measurement:
-
Perfuse the cells with Ca2+-containing buffer. The subsequent increase in the Fura-2 ratio represents SOCE.
-
-
Inhibition with this compound:
-
To test the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound in the dark for 10-15 minutes before starting the experiment.
-
Perform the SOCE measurement as described above, keeping the cells in the dark or under green light.
-
-
Photoswitching:
-
To test the light-induced reversal of inhibition, perform the SOCE measurement in the presence of this compound. Just before adding the Ca2+-containing buffer, expose the cells to UV light (e.g., 365 nm) for a predetermined duration.
-
General Workflow for Off-Target Identification
If you suspect off-target effects of this compound, the following general workflow can be adapted to your experimental system.
Phase 1: In Silico Prediction
-
Utilize computational tools and databases to predict potential off-targets of this compound based on its chemical structure. Several web-based servers and commercial software are available for this purpose.[1][2][6][7]
Phase 2: In Vitro Screening
-
Broad Panel Screening: Submit this compound for screening against a broad panel of receptors, kinases, and ion channels. Several companies offer these services.[8][9][10][11][12]
-
Proteome-wide Approaches:
-
Chemical Proteomics: If a suitable photoaffinity probe of this compound can be synthesized, it can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.[13][14]
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding across the proteome, and does not require modification of the compound.[15]
-
Phase 3: Cellular Validation
-
Orthogonal Assays: Use assays that are independent of your primary experimental readout to confirm any suspected off-target effects. For example, if you observe an unexpected change in cell proliferation, you could investigate the phosphorylation status of key cell cycle proteins.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected off-target protein and see if this phenocopies or blocks the observed effect of this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Permeation, selectivity and gating in store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. criver.com [criver.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing piCRAC-1 Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with piCRAC-1, a photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, in cell-based assays.
Introduction to this compound
This compound is an azopyrazole-derived, photoswitchable inhibitor designed for the optical control of store-operated Ca2+ influx.[1][2] Its activity is modulated by light, allowing for spatial and temporal control over CRAC channel inhibition. While a powerful tool, unexpected cytotoxicity can be a concern in cell-based assays. This guide aims to address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, photoinducible inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel.[3][4] CRAC channels are crucial for store-operated calcium entry (SOCE), a process that refills intracellular calcium stores and modulates a variety of cellular functions.[5] By blocking these channels, this compound can influence downstream signaling pathways.
Q2: How is the activity of this compound controlled by light?
A2: this compound is a photoswitchable molecule, meaning its inhibitory activity can be turned on or off using specific wavelengths of light. This property allows for precise experimental control, reducing the likelihood of off-target effects that can occur with continuous inhibitor exposure.[1][6]
Q3: What are the potential causes of this compound cytotoxicity?
A3: While specific cytotoxicity data for this compound is limited, potential causes, extrapolated from similar compounds and general cell biology principles, may include:
-
On-target effects: Prolonged or excessive inhibition of CRAC channels can disrupt calcium homeostasis, potentially leading to apoptosis or necrosis.[7][8]
-
Off-target effects: Like many small molecules, this compound could interact with other cellular targets, especially at high concentrations, leading to unintended toxicity.[9][10]
-
Phototoxicity: The photoswitching process itself or the accumulation of a specific photoisomer could induce cellular stress and toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, such as DMSO, can be cytotoxic at certain concentrations.[11]
Q4: What is the recommended solvent and storage condition for this compound?
A4: According to supplier information, this compound should be dissolved in an appropriate solvent and stored in separate packages to avoid repeated freezing and thawing. For long-term storage (-80°C), it is recommended to use the stock solution within 6 months, and for short-term storage (-20°C), within 1 month.[3] To enhance solubility, warming the tube to 37°C and using an ultrasonic bath may be helpful.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Low Viability | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Start with a low concentration and titrate up. |
| Prolonged exposure to the active form. | Utilize the photoswitchable nature of this compound. Limit the duration of light exposure to activate the inhibitor only when necessary for the experiment. | |
| Off-target effects. | Lower the concentration of this compound. Ensure the use of appropriate negative controls (e.g., vehicle-treated cells, cells exposed to light without this compound). | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). | |
| Phototoxicity from the light source. | Optimize the intensity and duration of the light used for photoswitching. Use the lowest effective light dose. Include a "light-only" control group. | |
| Inconsistent Results | Variable this compound activity. | Ensure complete and consistent photoswitching by standardizing the light source, intensity, and duration of exposure. |
| Cell density variability. | Optimize and standardize cell seeding density for all experiments. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.[11] | |
| High Background Signal in Cytotoxicity Assays | Assay interference. | Choose a cytotoxicity assay that is compatible with this compound and the experimental conditions (e.g., light exposure). Validate the assay with appropriate controls. |
| Autofluorescence. | If using a fluorescence-based assay, be aware that this compound or its photoisomers may have intrinsic fluorescence. Include a "this compound only" (no cells) control. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation and Photoswitching: Incubate the plate for the desired experimental duration. If investigating the active form, expose the plate to the activating wavelength of light for a standardized period. Keep a parallel plate in the dark to assess the cytotoxicity of the inactive form.
-
Cytotoxicity Assay: After incubation, perform a standard cytotoxicity assay, such as the MTT or a fluorescence-based live/dead cell assay.[12][13][14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.
Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Cell Viability (%) - Active (Light) | Cell Viability (%) - Inactive (Dark) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 99 |
| 1 | 95 | 97 |
| 5 | 85 | 92 |
| 10 | 60 | 88 |
| 20 | 30 | 80 |
| 50 | 5 | 75 |
Note: This is hypothetical data and should be determined experimentally for your specific cell line and conditions.
Signaling Pathway and Experimental Workflow Diagrams
CRAC Channel Signaling Pathway
References
- 1. Photoswitchable cytotoxicity - Hartman Lab [hartmanlab.weebly.com]
- 2. Light-Controlled Anticancer Activity and Cellular Uptake of a Photoswitchable Cisplatin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Optical Control of CRAC Channels Using Photoswitchable Azopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azobenzene-containing photoswitchable proteasome inhibitors with selective activity and cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and accurate assay for assessing the cytotoxicity of viral proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.eric.ed.gov [files.eric.ed.gov]
- 14. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
wavelength and duration for optimal piCRAC-1 photoswitching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing piCRAC-1, a photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, photoinducible inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel. It is an azopyrazole-derived compound that can be optically controlled to inhibit store-operated Ca2+ influx and downstream signaling pathways. The molecule exists in two isomeric forms: a trans isomer and a cis isomer. The cis isomer is the active form that inhibits CRAC channels. Photoswitching from the inactive trans form to the active cis form is achieved by illumination with UV light, while switching back to the inactive form is achieved with blue light.
Q2: What are the optimal wavelengths for activating and deactivating this compound?
A2: The optimal wavelengths for photoswitching this compound are as follows:
-
Activation (trans-to-cis isomerization): 365 nm (UV light)
-
Deactivation (cis-to-trans isomerization): 415 nm (blue light)[1]
Q3: What is the recommended duration of light exposure for photoswitching?
A3: A common starting point for illumination is a 5-minute exposure to either 365 nm or 415 nm light to achieve a photostationary state.[1] However, the optimal duration can vary depending on the experimental setup, including the light source's power density and the sample's characteristics. It is advisable to empirically determine the minimal exposure time required to elicit the desired biological effect to minimize potential phototoxicity.
Q4: Can this compound be used in vivo?
A4: Yes, this compound has been successfully used in vivo to optically control CRAC channel-dependent processes. For example, it has been applied in a zebrafish model of Stormorken syndrome to alleviate thrombocytopenia and hemorrhage in a light-dependent manner.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound photoswitching.
| Parameter | Value | Reference |
| Activation Wavelength | 365 nm | [1] |
| Deactivation Wavelength | 415 nm | [1] |
| Recommended Illumination Duration | 5 minutes | [1] |
| Solvent for Stock Solution | DMSO | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Store-Operated Ca2+ Entry (SOCE)
This protocol describes the methodology to optically control SOCE in a cell line (e.g., HEK293) using this compound.
Materials:
-
HEK293 cells stably expressing a genetically encoded calcium indicator (e.g., GCaMP)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Thapsigargin (TG)
-
Ca2+-free buffer (e.g., HBSS without Ca2+)
-
Ca2+-containing buffer (e.g., HBSS with 2 mM Ca2+)
-
Fluorescence microscope with 365 nm and 415 nm light sources
Procedure:
-
Cell Preparation: Seed HEK293-GCaMP cells on a glass-bottom dish suitable for live-cell imaging.
-
This compound Incubation: Incubate the cells with the desired concentration of this compound (e.g., 10 µM) in the dark for a sufficient period to allow for cell penetration.
-
Baseline Measurement: Image the baseline fluorescence of the cells in Ca2+-free buffer.
-
Store Depletion: Induce depletion of endoplasmic reticulum (ER) Ca2+ stores by adding Thapsigargin (e.g., 2 µM).
-
Photoswitching and SOCE Measurement:
-
Activation of Inhibition: To inhibit SOCE, illuminate the cells with 365 nm light for 5 minutes.
-
Induction of SOCE: Reintroduce Ca2+ by replacing the Ca2+-free buffer with Ca2+-containing buffer.
-
Imaging: Record the fluorescence changes to measure Ca2+ influx.
-
Deactivation of Inhibition: To restore SOCE, illuminate the cells with 415 nm light for 5 minutes and record the subsequent fluorescence changes.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of Ca2+ influx after 365 nm illumination. | 1. Insufficient light power or duration. 2. Incorrect wavelength. 3. Degradation of this compound. 4. Cell line is not responsive to CRAC channel inhibition. | 1. Increase illumination time or power density. Calibrate your light source. 2. Ensure your light source is emitting at 365 nm. 3. Prepare fresh this compound stock solution. Store the stock solution protected from light at -20°C or -80°C. 4. Confirm the expression and function of CRAC channels in your cell line. |
| Incomplete recovery of Ca2+ influx after 415 nm illumination. | 1. Insufficient light power or duration for deactivation. 2. Phototoxicity affecting cell health and CRAC channel function. 3. Incomplete cis-to-trans isomerization. | 1. Increase illumination time or power density at 415 nm. 2. Reduce light intensity and/or duration. Use the minimum light exposure necessary. Include a vehicle control with the same light treatment to assess phototoxicity. 3. Some residual cis-piCRAC-1 may remain. Allow for a longer recovery period in the dark. |
| High background fluorescence or photobleaching. | 1. Autofluorescence of the sample or medium. 2. Excessive light exposure. | 1. Use a phenol red-free medium during imaging. 2. Optimize illumination settings to use the lowest possible light intensity and exposure time. |
| Variability between experiments. | 1. Inconsistent cell density or health. 2. Fluctuation in light source power. 3. Inconsistent incubation times with this compound. | 1. Standardize cell seeding and culture conditions. 2. Regularly check and calibrate the power output of your light sources. 3. Ensure consistent incubation times for all experiments. |
Visualizations
Caption: CRAC Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for this compound Photoswitching.
References
Technical Support Center: piCRAC-1 Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of piCRAC-1 solutions. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For experimental purposes, it is advisable to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to minimize freeze-thaw cycles.[1] |
Q3: How can I avoid precipitation of this compound when diluting my DMSO stock in aqueous media?
A3: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. To minimize this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before adding the final diluted solution to the aqueous medium.[2][3] Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cell toxicity.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.
Q4: What should I do if I observe precipitation in my this compound working solution?
A4: If you observe precipitation, you can try to redissolve the compound by gentle vortexing or sonication.[4] It is crucial to ensure the compound is fully dissolved before adding it to your cells. If precipitation persists, it may indicate that the compound's solubility limit in the aqueous medium has been exceeded. In such cases, you may need to adjust the final concentration of your working solution.
Q5: My this compound solution appears to have lost activity. What are the possible causes and solutions?
A5: Loss of activity can be due to several factors:
-
Improper Storage: Ensure that the stock solutions have been stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Contamination of Solvent: Use high-quality, anhydrous DMSO to prepare stock solutions. Moisture in the DMSO can lead to compound degradation.[2]
-
Age of Solution: Do not use stock solutions that have been stored beyond the recommended duration. It is advisable to prepare fresh stock solutions regularly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Low quality solvent. | Use high-purity, anhydrous DMSO. |
| Insufficient mixing. | Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can also aid dissolution. | |
| Precipitation in Working Solution | High final concentration of this compound. | Reduce the final concentration of this compound in the aqueous medium. |
| Rapid dilution from DMSO stock. | Perform serial dilutions in DMSO before adding to the aqueous medium. Add the diluted stock to the aqueous medium slowly while mixing. | |
| Inconsistent Experimental Results | Incomplete dissolution of this compound. | Visually inspect the working solution for any precipitate before each experiment. |
| Variability in light activation. | Ensure consistent light source intensity, wavelength, and duration of exposure for all samples. | |
| Cell health and density. | Maintain consistent cell seeding density and ensure cells are healthy and in the logarithmic growth phase. | |
| Low Potency or Lack of Inhibition | Degraded this compound solution. | Prepare fresh stock solutions from powder. Ensure proper storage of existing stocks. |
| Suboptimal light activation parameters. | Optimize the wavelength and duration of light exposure for maximal photo-isomerization and inhibitory effect. | |
| Incorrect assay conditions. | Verify the concentrations of all reagents and the timing of each step in the experimental protocol. |
Experimental Protocols
Measuring Store-Operated Calcium Entry (SOCE) with Fura-2 AM
This protocol outlines the measurement of SOCE in a cell-based assay using the ratiometric calcium indicator Fura-2 AM, with this compound as the inhibitor.
Materials:
-
Cells expressing CRAC channels (e.g., HEK293, Jurkat)
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
Thapsigargin
-
Calcium-free buffer (e.g., HBSS without Ca²⁺/Mg²⁺)
-
Calcium-containing buffer (e.g., HBSS with 2 mM Ca²⁺)
-
Fluorescence plate reader or microscope capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.
Procedure:
-
Cell Preparation: Seed cells on a suitable plate (e.g., 96-well black, clear bottom plate) and grow to the desired confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in calcium-free buffer).
-
Wash cells once with calcium-free buffer.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with calcium-free buffer to remove extracellular dye.
-
-
Baseline Measurement:
-
Add calcium-free buffer to the cells.
-
Measure the baseline Fura-2 ratio (F340/F380) for a few minutes.
-
-
This compound Incubation and Photoactivation:
-
Add the desired concentration of this compound (prepared in calcium-free buffer) to the cells.
-
Incubate for the desired period in the dark.
-
To activate the inhibitory (cis) form, expose the cells to UV light (e.g., 365 nm) for a specific duration. The optimal exposure time should be determined empirically.
-
-
Store Depletion:
-
Add Thapsigargin (e.g., 1-2 µM) to the cells to deplete endoplasmic reticulum (ER) calcium stores. This will cause a transient increase in cytosolic calcium.
-
-
Measurement of SOCE:
-
Once the cytosolic calcium level has returned to baseline, add calcium-containing buffer to the cells.
-
Measure the increase in the Fura-2 ratio, which represents store-operated calcium entry.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio over time.
-
Quantify SOCE by measuring the peak increase in the ratio after the addition of external calcium or by calculating the area under the curve.
-
Compare the SOCE in cells treated with this compound to control cells (vehicle-treated).
-
Visualizations
CRAC Channel Signaling Pathway
Caption: The CRAC channel signaling pathway, initiated by ligand binding and leading to store-operated calcium entry.
Experimental Workflow for this compound Inhibition of SOCE
Caption: A typical experimental workflow for assessing the inhibitory effect of photoactivatable this compound on store-operated calcium entry.
References
- 1. All-photonic kinase inhibitors: light-controlled release-and-report inhibition [ouci.dntb.gov.ua]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
addressing slow and incomplete recovery from piCRAC-1 inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering slow and incomplete recovery from CRAC (Calcium Release-Activated Calcium) channel inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are CRAC channels and what is their primary function?
A1: CRAC channels are highly calcium-selective ion channels located in the plasma membrane of many cells, particularly immune cells like T lymphocytes.[1] Their main function is to mediate store-operated calcium entry (SOCE), a process triggered by the depletion of calcium from intracellular stores like the endoplasmic reticulum (ER).[1][2] This influx of calcium is crucial for a variety of cellular processes, including gene expression, cell motility, and immune cell activation.[1][3]
Q2: How are CRAC channels activated?
A2: CRAC channel activation is a multi-step process. When calcium levels in the ER decrease, a sensor protein called STIM (Stromal Interaction Molecule), located in the ER membrane, detects this change.[1][] Activated STIM proteins then translocate to areas of the ER membrane close to the plasma membrane, where they interact with and activate Orai proteins. Orai proteins form the pore of the CRAC channel, and their activation allows calcium to flow into the cell.[1][]
Q3: What are the main classes of CRAC channel inhibitors?
A3: CRAC channel inhibitors can be broadly categorized based on their mechanism of action. Some act as direct pore blockers, while others are allosteric modulators or interfere with the interaction between STIM and Orai proteins.[2] Common inhibitors include 2-APB, which has a complex biphasic effect, and various pyrazole derivatives like BTP2.[2][5] Other notable inhibitors include GSK-7975A, GSK-5503A, and Synta66.[2][5]
Q4: Why is the recovery from CRAC channel inhibition sometimes slow or incomplete?
A4: Slow or incomplete recovery from inhibition is often dependent on the specific inhibitor used and its mechanism of action. Some inhibitors, such as the GSK compounds, exhibit very slow washout kinetics, leading to prolonged channel blockade even after the inhibitor is removed from the external solution.[5][6][7] This can be due to high-affinity binding to the channel or slow dissociation from the binding site. In some cases, the inhibition may be practically irreversible within the typical timeframe of an experiment.[6][7]
Troubleshooting Guide
Issue: After washing out a CRAC channel inhibitor, the calcium signal or whole-cell current does not return to the pre-inhibition baseline.
Possible Cause 1: Slow Dissociation of the Inhibitor
-
Explanation: Some CRAC channel inhibitors, particularly certain GSK compounds, are known to have very slow off-rates. This means they remain bound to the channel for an extended period, even after the bulk solution has been replaced. A standard 4-minute washout may be insufficient to see significant recovery.[6][7]
-
Troubleshooting Steps:
-
Extend the washout period: If your experimental setup allows, perfuse the cells with an inhibitor-free solution for a longer duration (e.g., 10-20 minutes or more) to see if recovery improves.
-
Consult the literature for your specific inhibitor: Research the known kinetics of the inhibitor you are using. The expected recovery time may be documented.
-
Consider the inhibitor's mechanism: Pore blockers may wash out differently than allosteric modulators. Understanding how your inhibitor interacts with the channel can provide clues about its washout properties.[5][6]
-
Possible Cause 2: Irreversible or Covalent Inhibition
-
Explanation: While less common, some compounds may bind covalently or have such high affinity that their inhibition is effectively irreversible over the course of an experiment.
-
Troubleshooting Steps:
-
Perform a dose-response curve: This can help determine if you are using an excessively high concentration of the inhibitor, which could exacerbate slow recovery.
-
Test a different class of inhibitor: If incomplete recovery is a persistent issue, try an inhibitor with a different, well-characterized, and reversible mechanism of action.
-
Possible Cause 3: Experimental Artifacts
-
Explanation: The observed lack of recovery could be due to factors other than the inhibitor's properties.
-
Troubleshooting Steps:
-
Verify the health of your cells: Prolonged experiments or exposure to certain compounds can affect cell viability, leading to a general decline in cellular responses. A viability assay (e.g., Trypan Blue) might be useful.
-
Check your perfusion system: Ensure that your system allows for a complete and rapid exchange of the extracellular solution. Dead volumes in the perfusion lines can lead to residual inhibitor concentrations.
-
Run a vehicle control: Always perform control experiments with the vehicle (e.g., DMSO) used to dissolve the inhibitor to ensure it does not have an independent effect on CRAC channel activity or cell health.
-
Quantitative Data Summary
Table 1: Properties of Common CRAC Channel Inhibitors
| Inhibitor | IC50 | Mechanism of Action | Washout/Recovery Characteristics | Reference(s) |
| GSK-7975A | ~4 µM (Orai1/Orai3) | Allosteric effect on the selectivity filter | Almost no current recovery after 4 minutes of washout | [5][6][7] |
| GSK-5503A | ~4 µM (Orai1/Orai3) | Allosteric effect on the selectivity filter | Almost no current recovery after 4 minutes of washout | [5][6] |
| 2-APB | Biphasic: Potentiation at low µM, inhibition at >10 µM | Complex; may reduce STIM1 puncta formation | Generally reversible, but kinetics can be complex | [5] |
| BTP2 (YM-58483) | Potent inhibitor of IL-2 production | Acts extracellularly | Effective upon acute application | [8] |
| Synta66 | 1.4 µM in RBL cells | Suggested to be an allosteric pore blocker | Can suppress CRAC channel function from either side of the plasma membrane | [2][8] |
| Diethylstilbestrol (DES) | ~0.6 µM in RBL cells | Acts on the extracellular side of the channel | --- | [2] |
| RO2959 | ~400 nM in RBL-2H3 cells | Potent blocker of SOCE | --- | [2] |
Experimental Protocols
Protocol 1: Measuring CRAC Channel Activity using Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for measuring ICRAC in HEK293 cells overexpressing STIM1 and Orai1.
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding STIM1 and Orai1.
-
Plate the transfected cells onto glass coverslips and culture for 24-48 hours.
-
-
Solutions:
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl2, 2 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 BAPTA, 10 HEPES, 3 MgCl2 (pH 7.2 with CsOH). This solution passively depletes ER Ca2+ stores.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of 0 mV to minimize voltage-gated channel activity.
-
Apply voltage ramps or steps (e.g., to -100 mV for 200 ms) to elicit inward ICRAC.
-
Allow ICRAC to fully develop as the intracellular BAPTA depletes the ER stores (typically takes 5-10 minutes).
-
-
Inhibitor Application and Washout:
-
Once a stable ICRAC baseline is established, perfuse the external solution containing the desired concentration of the CRAC channel inhibitor.
-
Monitor the inhibition of ICRAC until a new steady state is reached.
-
To test for recovery, switch the perfusion back to the inhibitor-free external solution and record for an extended period (e.g., 4-20 minutes), continuously monitoring the current.
-
Protocol 2: Monitoring CRAC Channel Activity with Fluorescent Calcium Imaging
This protocol is suitable for high-throughput screening using a plate reader like the FlexStation 3.
-
Cell Preparation:
-
Plate cells (e.g., RBL or Jurkat cells) in a 96-well plate and culture overnight.[9]
-
-
Dye Loading:
-
Prepare a dye loading solution using a calcium indicator dye such as Fura-2 AM or Fluo-4 AM in a calcium-free buffer.[10]
-
Remove the cell culture medium and replace it with the dye loading solution.
-
Incubate the cells for 60-120 minutes at 37°C, followed by a 15-minute incubation at room temperature.[10]
-
-
Assay Procedure:
-
Prepare compound plates containing various concentrations of your CRAC channel inhibitor. Also, include a store-depleting agent like thapsigargin (final concentration ~1 µM) in the compound solution to activate the CRAC channels.[9][10]
-
Use a fluorescent plate reader to measure the baseline fluorescence.
-
Add the inhibitor/thapsigargin solution to the cells and incubate for a specified period (e.g., 15 minutes).[9]
-
Induce calcium influx by adding a solution containing CaCl2 (final concentration ~2 mM).[9]
-
Measure the resulting change in fluorescence, which corresponds to calcium entry through the CRAC channels.
-
-
Washout and Recovery (for microscopy-based imaging):
-
For single-cell imaging, establish a baseline of store-operated calcium entry.
-
Apply the inhibitor and observe the decrease in the calcium signal.
-
Perfuse with an inhibitor-free, calcium-containing solution and monitor the fluorescence signal to assess recovery.
-
Diagrams
References
- 1. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
mitigating minor residual activity of cis-piCRAC-1
Welcome to the technical support center for cis-piCRAC-1, a photoswitchable inhibitor of Calcium Release-Activated Calcium (CRAC) channels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for piCRAC-1?
This compound is a photoswitchable inhibitor of CRAC channels, which are crucial for store-operated calcium entry (SOCE) in various cell types. Its activity is controlled by light. The trans isomer of this compound is less active. Upon illumination with ~365 nm UV light, it converts to the cis isomer, which is the active form that inhibits CRAC channel activity. This allows for precise spatiotemporal control of calcium influx.
Q2: I've illuminated my cells with 365 nm light to activate this compound, but I'm still observing some calcium influx. Is this expected?
Yes, this is an expected characteristic of this compound. The cis isomer provides partial, not complete, suppression of CRAC channel activity.[1][2] This phenomenon is referred to as minor residual activity. The level of inhibition is potent, but it may not result in a total blockade of store-operated calcium entry.
Q3: How can I minimize the observed residual activity of cis-piCRAC-1?
While complete elimination of the inherent partial inhibition may not be possible, you can optimize your experimental conditions to maximize the inhibitory effect:
-
Optimize this compound Concentration: Ensure you are using an optimal concentration of this compound. A dose-response experiment is recommended to determine the most effective concentration for your specific cell type and experimental setup.
-
Light Dosage: The conversion to the cis isomer is dependent on the light dosage (intensity and duration). Ensure complete photoisomerization by using a sufficiently powerful light source and optimizing the illumination time. Refer to the original characterization paper for recommended light conditions.[3]
-
Temperature: Temperature can affect the thermal relaxation of the cis to the trans isomer. Performing experiments at a consistent and controlled temperature can help maintain a higher population of the active cis form.
Q4: After switching off the 365 nm light, the CRAC channel activity in my experiment is not fully recovering. Why is this happening?
The recovery from inhibition by cis-piCRAC-1 is known to be slow and often incomplete. One study reported only about 57% recovery of CRAC channel activity 15 minutes after the cessation of 365 nm illumination.[1][2] This is due to the slow thermal relaxation of the cis isomer back to the less active trans form. For experiments requiring rapid reversal, this characteristic of this compound should be taken into consideration.
Q5: How can I assess potential off-target effects of this compound?
As with any small molecule inhibitor, assessing off-target effects is crucial for data interpretation. Here are some recommended strategies:
-
Use Control Compounds: Include experiments with an inactive analog of this compound if available, or with the vehicle (e.g., DMSO) alone.
-
Phenotypic Controls: If you observe a cellular phenotype upon this compound application, attempt to rescue the phenotype by bypassing the CRAC channel inhibition through alternative means of modulating intracellular calcium.
-
Broad-Spectrum Kinase and Channel Profiling: For in-depth analysis, consider commercially available screening services that test the compound against a panel of kinases and ion channels to identify potential off-target interactions.
-
Use a Structurally Unrelated CRAC Channel Inhibitor: To confirm that the observed effects are due to CRAC channel inhibition, use another well-characterized CRAC channel inhibitor with a different chemical scaffold and see if it recapitulates the same biological effects.
Quantitative Data Summary
The following table summarizes the inhibitory characteristics of this compound and a similar photoswitchable CRAC channel inhibitor, LOCI-1, for comparison.
| Compound | Active Isomer | Wavelength for Activation | IC50 of Active Isomer | Recovery from Inhibition | Reference |
| This compound | cis | ~365 nm | ~0.5 µM | Slow and incomplete (~57% after 15 min) | [1],[2] |
| LOCI-1 | trans | Dark | ~6.75 µM | Full recovery within 1-2 min with 365 nm light | [1] |
Experimental Protocols
Protocol 1: Measurement of Store-Operated Calcium Entry (SOCE) using a Fluorescent Plate Reader
This protocol is for measuring CRAC channel activity in a cell population using a fluorescent calcium indicator.
Materials:
-
Cells expressing CRAC channels (e.g., Jurkat, RBL, or HEK293 cells overexpressing STIM1 and Orai1)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit)
-
Pluronic F-127
-
Calcium-free HBSS (Hank's Balanced Salt Solution)
-
HBSS with 2 mM CaCl2
-
Thapsigargin
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with liquid handling capabilities
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in calcium-free HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with calcium-free HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add calcium-free HBSS containing the desired concentration of this compound (and vehicle controls) to the respective wells.
-
Incubate for 10-15 minutes in the dark.
-
-
Measurement of SOCE:
-
Place the plate in the fluorescent plate reader and set the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add thapsigargin (final concentration 1-2 µM) to deplete endoplasmic reticulum (ER) calcium stores. This is done in the absence of extracellular calcium.
-
Continue recording fluorescence for 5-10 minutes to observe the initial release of calcium from the ER.
-
Illuminate the wells with 365 nm light for a predetermined duration to convert this compound to its cis isomer.
-
Add HBSS containing 2 mM CaCl2 to the wells to initiate SOCE.
-
Record the subsequent increase in fluorescence for 10-15 minutes. The rate and magnitude of this increase are indicative of CRAC channel activity.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Compare the SOCE in cells treated with this compound to control cells to determine the percentage of inhibition.
-
Protocol 2: Patch-Clamp Electrophysiology for Measuring ICRAC
This protocol provides a more direct measurement of CRAC channel currents (ICRAC) in a single cell.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell line expressing CRAC channels
-
External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 10 D-glucose, 10 HEPES (pH 7.4)
-
Internal solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2)
-
Thapsigargin or IP3 for store depletion
-
This compound
Methodology:
-
Establish Whole-Cell Configuration:
-
Identify a single, healthy cell and form a gigaohm seal with a patch pipette containing the internal solution.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Elicit ICRAC:
-
Hold the cell at a potential of 0 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to measure the current-voltage relationship.
-
Deplete ER calcium stores either by including thapsigargin in the external solution or by including IP3 in the patch pipette to passively deplete the stores. This will lead to the gradual activation of ICRAC, characterized by its inwardly rectifying shape.
-
-
Application of this compound and Light:
-
Once a stable ICRAC is established, perfuse the cell with the external solution containing this compound in its trans (inactive) state.
-
Record the current for a few minutes to establish a baseline in the presence of the inactive compound.
-
Illuminate the cell with 365 nm light using a light guide coupled to the microscope objective.
-
Continuously record the current to observe the inhibition of ICRAC by the cis-piCRAC-1.
-
-
Reversibility Check:
-
Turn off the 365 nm light and continue recording to assess the rate and extent of recovery of ICRAC.
-
-
Data Analysis:
-
Measure the amplitude of the inward current at -80 or -100 mV.
-
Plot the current amplitude over time to visualize the kinetics of inhibition and recovery.
-
Calculate the percentage of inhibition caused by cis-piCRAC-1.
-
Visualizations
Caption: Signaling pathway of CRAC channel activation and inhibition by cis-piCRAC-1.
Caption: Troubleshooting workflow for experiments involving cis-piCRAC-1.
References
Technical Support Center: Best Practices for Using piCRAC-1 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing piCRAC-1, a photoswitchable inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in long-term experimental settings. The information is presented in a question-and-answer format to directly address potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, photoswitchable small molecule inhibitor designed to target CRAC channels.[1][2] CRAC channels, formed by STIM1 and Orai proteins, are crucial for store-operated calcium entry (SOCE), a fundamental process in cellular calcium signaling.[3][4][5] Depletion of calcium from the endoplasmic reticulum (ER) triggers STIM1 to activate Orai1 channels at the plasma membrane, leading to calcium influx. This compound, an azopyrazole-derived compound, can be optically controlled to inhibit this process.[1][2] In its trans isomeric state, this compound is active and blocks the CRAC channel. Upon irradiation with UV light (e.g., 365 nm), it converts to the less active cis isomer, thus reducing the inhibition. This allows for precise spatiotemporal control of CRAC channel activity.[1]
Q2: What are the primary challenges of using this compound in long-term studies?
Long-term studies with this compound present unique challenges that researchers should be aware of:
-
Phototoxicity: Repeated exposure to UV light required for photoswitching can induce cellular stress, damage, and even cell death over time.[6][7]
-
Compound Stability: The stability of this compound in cell culture media over extended periods needs to be considered, as degradation could affect its efficacy.
-
Incomplete Photoisomerization: The conversion between the trans and cis isomers may not be fully complete, leading to residual activity of the "inactive" form, which can have cumulative effects in long-term experiments.[1]
-
Off-Target Effects: While designed to be specific for CRAC channels, chronic exposure to any small molecule inhibitor raises the possibility of off-target effects on other cellular pathways.[4][8][9]
-
Thermal Relaxation: The cis isomer of azobenzene-based photoswitches can thermally relax back to the more stable trans form in the absence of light, which can complicate experiments requiring sustained inhibition.[10]
Q3: How can I minimize phototoxicity during my long-term experiments?
Minimizing phototoxicity is critical for the validity of long-term studies. Here are some best practices:
-
Optimize Light Exposure: Use the lowest effective UV light intensity and duration necessary to achieve the desired level of photoisomerization.
-
Wavelength Selection: If possible, use longer UV wavelengths (e.g., 380-405 nm) which are generally less damaging to cells than shorter wavelengths.[11]
-
Controlled Illumination: Employ microscopy systems with controlled light exposure to illuminate only the specific regions of interest.
-
Photo-inert Media: Consider using specialized cell culture media formulated to reduce the generation of reactive oxygen species upon light exposure.
-
Antioxidants: Supplementing culture media with antioxidants may help mitigate cellular damage from oxidative stress.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreased efficacy of this compound over time | Compound degradation in media. | Prepare fresh stock solutions of this compound regularly. Perform a stability test of this compound in your specific culture media over the planned duration of the experiment. Consider partial media changes to replenish the compound. |
| Cell adaptation or compensatory mechanisms. | Monitor the expression levels of STIM1 and Orai1 over the course of the experiment. Assess downstream signaling pathways (e.g., NFAT activation) to confirm continued inhibition. | |
| High cell death in UV-exposed groups | Phototoxicity from excessive UV light. | Reduce UV light intensity and/or duration. Increase the interval between UV exposures. Implement control groups that receive the same light treatment without the compound to isolate phototoxic effects. Use a microscopy setup that minimizes light exposure.[6] |
| Compound-induced toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for long-term use. | |
| Inconsistent or variable experimental results | Incomplete or variable photoisomerization. | Ensure consistent and calibrated light source output for all experiments. Measure the photostationary state (the equilibrium between trans and cis isomers) under your specific experimental conditions. |
| Thermal relaxation of the cis isomer. | If sustained inhibition is required, periodic re-irradiation with UV light may be necessary. For experiments requiring the active trans form, ensure the setup is shielded from ambient light that could cause unintended isomerization. | |
| Unexpected changes in cellular phenotype | Potential off-target effects of this compound. | Include appropriate controls, such as a structurally similar but inactive analog of this compound if available. Perform rescue experiments by overexpressing STIM1 or Orai1. Validate key findings using an alternative CRAC channel inhibitor with a different mechanism of action.[4][12] |
Experimental Protocols
Protocol 1: Long-Term Inhibition of CRAC Channels in Cell Culture
This protocol outlines a general procedure for maintaining long-term inhibition of CRAC channels using this compound, with intermittent light-induced de-inhibition.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV light source (e.g., 365 nm LED)
-
Microplate reader or microscope for endpoint analysis
Procedure:
-
Cell Seeding: Seed cells at a density that will not result in overconfluence by the end of the experiment.
-
Compound Addition: Add this compound to the culture media at the desired final concentration (e.g., 1-10 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells under standard culture conditions, protected from light.
-
Photoswitching (De-inhibition): For de-inhibition, expose the cells to UV light (e.g., 365 nm) for a predetermined duration. The optimal exposure time should be determined empirically to achieve the desired level of cis-piCRAC-1.
-
Recovery and Re-inhibition: After UV exposure, the cis isomer will thermally relax back to the active trans form. The rate of this relaxation should be characterized for your specific experimental conditions. For re-inhibition, ensure cells are returned to a light-protected environment.
-
Media Changes: For very long-term studies (>48-72 hours), perform partial media changes containing fresh this compound to account for potential compound degradation.
Protocol 2: Monitoring CRAC Channel Activity in Long-Term Studies
This protocol describes how to assess the functional inhibition of CRAC channels over time using a calcium influx assay.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Calcium indicator dye (e.g., Fura-2 AM, GCaMP)
-
Thapsigargin (ER Ca2+-ATPase inhibitor)
-
Calcium-free buffer (e.g., HBSS without Ca2+)
-
Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)
Procedure:
-
Dye Loading: At selected time points during the long-term study, load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Place the cells in a calcium-free buffer and measure baseline fluorescence.
-
Store Depletion: Add thapsigargin (e.g., 1-2 µM) to the calcium-free buffer to deplete ER calcium stores. This will cause a transient increase in cytosolic calcium.
-
SOCE Measurement: Once the cytosolic calcium level has returned to near baseline, add the calcium-containing buffer. The subsequent increase in fluorescence represents store-operated calcium entry (SOCE).
-
Data Analysis: Compare the rate and amplitude of the SOCE response in this compound-treated cells to control cells. A reduction in the SOCE response indicates effective CRAC channel inhibition.
Signaling Pathways and Experimental Workflows
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | STIM and Orai Mediated Regulation of Calcium Signaling in Age-Related Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 8. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of CRAC channel in cancer: implications for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. A photo-SAR study of photoswitchable azobenzene tubulin-inhibiting antimitotics identifying a general method for near-quantitative photocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Comparison of piCRAC-1 and LOCI-1 for CRAC Channel Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for Calcium Release-Activated Calcium (CRAC) channels is a critical decision in experimental design. This guide provides an objective comparison of two prominent photoswitchable CRAC channel inhibitors: piCRAC-1 and LOCI-1. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to aid in your research endeavors.
Mechanism of Action and Key Properties
Both this compound and LOCI-1 are potent, photoinducible inhibitors of CRAC channels, offering spatiotemporal control over calcium signaling.[1][2] However, they exhibit distinct mechanisms of action and photoswitchable properties.
This compound , an azopyrazole-derived compound, demonstrates state-dependent inhibition. Its cis-isomer, induced by UV light (e.g., 365 nm), is the active conformation that blocks the CRAC channel.[3] The trans-isomer, favored under visible light or in darkness, is inactive. This allows for the optical switching ON of inhibition.
In contrast, LOCI-1 , an azoboronate-based inhibitor, functions through an extracellularly accessible site on the Orai1 channel subunit.[4][5] Its trans-conformation, present in the dark, is the active inhibitory form. Illumination with UV light (e.g., 360 nm) converts it to the inactive cis-isomer, thereby restoring CRAC channel activity.[4] This provides a mechanism for optically switching OFF inhibition. Notably, LOCI-1's inhibitory action occurs downstream of STIM1 oligomerization and its interaction with Orai1.[1]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and LOCI-1 based on available experimental data.
| Parameter | This compound | LOCI-1 |
| Active Conformation | cis-isomer (UV light-induced) | trans-isomer (dark-stable) |
| IC50 / Ki | ~0.5 µM (cis form)[3] | ~6.75 µM (IC50, trans form on STIM1/Orai1)[1][4] 15.5 ± 1.8 µM (Ki on STIM1/Orai2)[6] 131 ± 24 µM (Ki on STIM1/Orai3)[6] 22.7 ± 1.7 µM (Ki on native CRAC in Jurkat cells)[4] |
| Selectivity | Information not explicitly detailed in provided search results. | More selective than 2-APB; does not inhibit TRPC3, TRPC6, TRPV1, or NCX1.[6] |
| Mechanism of Action | Photoinducible inhibition. | Acts on an extracellular site of the Orai1 channel.[4][5] |
| Reversibility | Reversible upon switching to visible light. | Fully reversible with UV light illumination.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize CRAC channel inhibitors.
Electrophysiology: Whole-Cell Patch Clamp
This technique directly measures the ionic currents flowing through CRAC channels.
-
Cell Preparation: HEK293 cells co-expressing STIM1 and Orai1 are commonly used.
-
Pipette Solution: The internal pipette solution should contain a calcium chelator like BAPTA (e.g., 20 mM) and a SERCA pump inhibitor such as thapsigargin (e.g., 1 µM) to induce passive store depletion and activate CRAC channels.[4]
-
External Solution: The extracellular bath solution typically contains 10-20 mM Ca²⁺.
-
Recording: Whole-cell currents are recorded in response to voltage ramps (e.g., -100 to +100 mV over 150 ms) applied at regular intervals (e.g., every 2 seconds).[7]
-
Inhibitor Application: The inhibitor (this compound or LOCI-1) is added to the bath solution at the desired concentration. For photoswitchable compounds, the cells are illuminated with the appropriate wavelength of light (e.g., 360-365 nm for activation of this compound inhibition or deactivation of LOCI-1 inhibition) to observe changes in current.
Calcium Imaging
This method measures changes in intracellular calcium concentration as an indicator of CRAC channel activity.
-
Cell Loading: Cells (e.g., RBL-2H3 or Jurkat) are loaded with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 NW.[8]
-
Store Depletion: Intracellular calcium stores are depleted by treating the cells with thapsigargin in a calcium-free buffer.[8]
-
Inhibitor Incubation: The cells are incubated with the CRAC channel inhibitor.
-
Calcium Add-back: Calcium is reintroduced into the extracellular solution to initiate store-operated calcium entry (SOCE).[8]
-
Fluorescence Measurement: Changes in fluorescence intensity are measured over time using a fluorescence plate reader (e.g., FLIPR Tetra System) or a microscope.[8] The effect of the inhibitor is quantified by comparing the calcium influx in treated versus untreated cells.
Visualizing the CRAC Channel Signaling Pathway and Experimental Workflow
To better understand the context of this compound and LOCI-1 inhibition, the following diagrams illustrate the CRAC channel activation pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. moleculardevices.com [moleculardevices.com]
A Comparative Guide to piCRAC-1 and Other Azopyrazole-Derived CRAC Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of piCRAC-1, a photoswitchable azopyrazole-derived inhibitor of Calcium Release-Activated Calcium (CRAC) channels, with other notable inhibitors from the same chemical class. The objective is to offer a clear, data-driven overview of their performance, mechanisms of action, and the experimental protocols used for their characterization.
Introduction to CRAC Channels and Azopyrazole Inhibitors
CRAC channels, formed by ORAI1 pore-forming subunits and STIM1 stromal interaction molecules, are crucial for store-operated calcium entry (SOCE) in numerous cell types. Dysregulation of CRAC channel activity is implicated in various diseases, including immunodeficiencies, autoimmune disorders, and some cancers, making them a significant target for therapeutic intervention.[1][2] Azopyrazole-based compounds have emerged as a prominent class of CRAC channel inhibitors, offering diverse mechanisms of action and potential for precise therapeutic control.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other key azopyrazole-derived inhibitors, providing a quantitative basis for comparing their potency across different experimental conditions and cell types.
Table 1: Photoswitchable Azopyrazole-Derived Inhibitors
| Inhibitor | Active Isomer | Wavelength for Activation | IC50 (µM) | Cell Type | Assay Method | Reference |
| This compound | cis | 365 nm | ~0.5 | HEK293 | Whole-cell patch clamp | [3] |
| LOCI-1 | trans | Dark | ~6.75 | HEK293 | Whole-cell patch clamp | [3][4] |
Table 2: Non-Photoswitchable Azopyrazole and Pyrazole-Derived Inhibitors
| Inhibitor | Alternative Names | IC50 | Cell Type | Assay Method | Reference |
| BTP2 | YM-58483, Pyr2 | ~0.01 (prolonged incubation) | Human T-cells | Not Specified | |
| 0.1 | Jurkat T-cells | Thapsigargin-induced Ca2+ influx | |||
| 0.59 | RBL-2H3 | Fura-2 AM | |||
| GSK-7975A | 0.8 | RBL cells | Thapsigargin-induced Ca2+ entry | ||
| ~4 | HEK293 (expressing ORAI1/STIM1) | Whole-cell patch clamp | |||
| 3.4 | Pancreatic acinar cells | Thapsigargin-induced SOCE | |||
| GSK-5498A | ~1 | HEK293 (expressing ORAI1/STIM1) | Whole-cell patch clamp | ||
| GSK-5503A | ~4 | HEK293 (expressing ORAI1/STIM1) | Whole-cell patch clamp |
Mechanism of Action
The primary mechanism of CRAC channel activation involves the STIM1 protein in the endoplasmic reticulum (ER) sensing a drop in ER Ca2+ levels. This triggers STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it directly interacts with and activates the ORAI1 channels, leading to Ca2+ influx.[5][6][7][8][9]
Signaling Pathway of CRAC Channel Activation
Caption: The CRAC channel signaling pathway.
Azopyrazole-derived inhibitors modulate this pathway at different points:
-
This compound and LOCI-1: These photoswitchable inhibitors offer optical control over CRAC channel activity. Notably, they function in opposite conformations. The cis isomer of this compound is the active form, inhibiting the channel, while the trans isomer of LOCI-1 is the active inhibitor.[3] This allows for precise spatiotemporal control of Ca2+ influx using light.
-
GSK Compounds (e.g., GSK-7975A): These inhibitors are thought to act directly on the ORAI1 channel, downstream of the STIM1-ORAI1 interaction. FRET experiments have suggested that they do not disrupt the oligomerization of STIM1 or its coupling with ORAI1.
-
BTP2 (YM-58483): This compound is a potent inhibitor of CRAC channels, although its precise binding site and mechanism of action are still under investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Fura-2 AM Calcium Imaging for SOCE Inhibition Assay
This protocol is used to measure changes in intracellular calcium concentration in response to store depletion and inhibitor application.
Caption: Workflow for Fura-2 AM calcium imaging.
Detailed Steps:
-
Cell Preparation: Plate cells (e.g., HEK293, Jurkat, RBL-2H3) on glass coverslips and culture overnight.
-
Dye Loading: Wash cells with a balanced salt solution (BSS). Load cells with Fura-2 AM (typically 1-5 µM) in BSS for 30-60 minutes at 37°C.[10][11][12] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Washing: Wash the cells thoroughly with BSS to remove any extracellular dye. Incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 inside the cells.[12]
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with BSS.
-
Baseline and Store Depletion: Record a stable baseline fluorescence. To induce store depletion, perfuse the cells with a Ca2+-free BSS containing a SERCA pump inhibitor, such as thapsigargin (typically 1 µM).
-
Inhibitor Treatment: After store depletion is established, perfuse the cells with the Ca2+-free BSS containing the desired concentration of the azopyrazole inhibitor.
-
Initiation of SOCE: Reintroduce a BSS containing a physiological concentration of Ca2+ (e.g., 2 mM) to initiate SOCE.
-
Data Recording and Analysis: Continuously record the fluorescence emission at ~510 nm while alternating the excitation wavelength between 340 nm (binds Ca2+) and 380 nm (Ca2+-free). The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration. The IC50 value is determined by plotting the inhibition of the Ca2+ influx against the inhibitor concentration.[10]
Whole-Cell Patch Clamp for ICRAC Measurement
This electrophysiological technique allows for the direct measurement of the CRAC current (ICRAC) and the effect of inhibitors.
Caption: Workflow for whole-cell patch clamp.
Detailed Steps:
-
Solutions and Pipettes: Prepare an extracellular solution containing physiological ion concentrations and an intracellular (pipette) solution that mimics the cytosol.[13][14][15] To activate ICRAC, the pipette solution should contain a high concentration of a Ca2+ chelator like BAPTA or EGTA to deplete ER Ca2+ stores upon establishing the whole-cell configuration. Thapsigargin can also be included. Glass micropipettes are pulled to a resistance of 3-7 MΩ when filled with the intracellular solution.[13][15]
-
Seal Formation: A micropipette is brought into contact with the surface of a single cell. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.[16]
-
Whole-Cell Access: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing a low-resistance electrical access to the cell's interior.[13][14][15][16]
-
Current Recording: The cell is voltage-clamped at a holding potential that favors Ca2+ influx (e.g., -80 mV). The development of the characteristic inwardly rectifying ICRAC is monitored over several minutes as the intracellular solution diffuses into the cell and depletes the ER stores.
-
Inhibitor Application: Once a stable ICRAC is established, the extracellular solution is exchanged for one containing the azopyrazole inhibitor at the desired concentration.
-
Data Analysis: The amplitude of ICRAC is measured before and after the application of the inhibitor. The percentage of inhibition is calculated, and by testing a range of concentrations, an IC50 value can be determined.
Conclusion
This compound and other azopyrazole-derived inhibitors represent a versatile toolkit for researchers studying CRAC channel function. The photoswitchable nature of this compound and LOCI-1 provides an unparalleled level of spatiotemporal control, making them ideal for investigating the dynamic roles of Ca2+ signaling in complex biological processes. In contrast, non-photoswitchable inhibitors like the GSK compounds and BTP2 offer potent and specific blockade of CRAC channels, serving as valuable pharmacological tools for validating the role of CRAC channels in various cellular functions and as potential leads for therapeutic development. The choice of inhibitor will ultimately depend on the specific experimental question, with considerations for desired potency, mechanism of action, and the need for optical control.
References
- 1. Optical Control of CRAC Channels Using Photoswitchable Azopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Orai1 and STIM1 by Cellular Factors - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. personal.utdallas.edu [personal.utdallas.edu]
A Comparative Guide to piCRAC-1 and LOCI-1: Photoswitchable Inhibitors of CRAC Channels
For researchers, scientists, and drug development professionals, the ability to precisely control cellular signaling pathways is paramount. Calcium release-activated calcium (CRAC) channels are key players in calcium signaling, and their dysfunction is implicated in numerous diseases. Photoswitchable inhibitors offer an unprecedented level of spatiotemporal control over CRAC channel activity. This guide provides a detailed comparison of two such inhibitors, piCRAC-1 and LOCI-1, focusing on their functional properties, mechanisms of action, and the experimental protocols for their characterization.
Functional Properties: A Head-to-Head Comparison
This compound and LOCI-1 are both light-sensitive molecules that can inhibit CRAC channels. However, they exhibit distinct functional characteristics that make them suitable for different experimental applications.
| Functional Property | This compound | LOCI-1 |
| Chemical Class | Azopyrazole-derived | Azoboronate-based |
| Active Isomer | cis isomer (activated by UV light) | trans isomer (active in the dark) |
| Inactive Isomer | trans isomer (reverts in the dark or with blue light) | cis isomer (activated by UV light) |
| Inhibition (IC50) | ~0.5 µM[1] | 6.75 µM[2] |
| Activation Wavelength | 365 nm (to activate inhibition)[1] | 360-365 nm (to inactivate inhibition)[2] |
| Deactivation Wavelength | 415 nm or thermal relaxation[1] | 480-520 nm or thermal relaxation |
| Recovery from Inhibition | Slow and incomplete (~57% recovery after 15 minutes)[1] | Fast and complete (within 1-2 minutes)[2] |
| Selectivity | Information not explicitly available in provided results. | More selective than 2-APB; does not affect IP3-mediated Ca2+ release or several TRP channels. Selectively inhibits Orai1 and Orai2 over Orai3. |
| Site of Action | Information not explicitly available in provided results. | Extracellular site on the Orai1 channel. |
Mechanism of Action and Signaling Pathways
Both this compound and LOCI-1 modulate store-operated calcium entry (SOCE) by inhibiting CRAC channels, which are formed by STIM and Orai proteins. The inhibition of these channels has significant downstream effects, most notably on the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).
The general signaling pathway is as follows: Depletion of calcium stores in the endoplasmic reticulum (ER) is sensed by STIM proteins, which then translocate to the plasma membrane and activate Orai channels. The subsequent influx of calcium through Orai channels leads to the activation of calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression.[3][4][5][6][7] By inhibiting CRAC channels, both this compound and LOCI-1 can prevent this calcium influx and subsequent NFAT activation.
Experimental Protocols
Detailed characterization of photoswitchable inhibitors like this compound and LOCI-1 relies on a combination of electrophysiological and imaging techniques.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to directly measure the ion currents through CRAC channels.
Objective: To quantify the inhibitory effect of the photoswitchable compound on CRAC channel currents (ICRAC) and to determine the kinetics of inhibition and recovery upon light stimulation.
General Protocol:
-
Cell Preparation: HEK293 cells stably overexpressing STIM1 and Orai1 are commonly used. Cells are plated on glass coverslips for recording.
-
Electrode and Solutions:
-
Pipette (intracellular) solution: Contains a high concentration of a calcium chelator (e.g., BAPTA or EGTA) to passively deplete ER calcium stores upon establishing the whole-cell configuration, thereby activating ICRAC. A typical solution might contain (in mM): 135 Cs-glutamate, 8 MgCl2, 10 HEPES, and 20 BAPTA, adjusted to pH 7.2.
-
Bath (extracellular) solution: A standard Tyrode's solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) to elicit currents.
-
Once a stable ICRAC is established, perfuse the bath with the photoswitchable inhibitor at various concentrations to determine the dose-response relationship (IC50).
-
To test photoswitching, apply the inhibitor and then illuminate the cell with the appropriate wavelength of light (e.g., 365 nm for this compound activation or LOCI-1 inactivation) while continuously recording the current.
-
To observe recovery, switch the illumination to the deactivating wavelength or return to dark conditions.
-
Ratiometric Calcium Imaging
This method measures changes in intracellular calcium concentration in a population of cells.
Objective: To assess the effect of the photoswitchable inhibitor on store-operated calcium entry (SOCE) in a larger cell population.
General Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., Jurkat T cells or HEK293 cells) in a multi-well plate suitable for fluorescence microscopy.
-
Load the cells with a ratiometric calcium indicator dye such as Fura-2 AM or a single-wavelength dye like Fluo-4 AM according to the manufacturer's instructions.
-
-
Experimental Procedure:
-
Initially, perfuse the cells with a calcium-free buffer.
-
Add a SERCA pump inhibitor, such as thapsigargin (e.g., 1 µM), to deplete the ER calcium stores.
-
Add the photoswitchable inhibitor to the cells.
-
Reintroduce a calcium-containing buffer to initiate SOCE.
-
Measure the fluorescence intensity over time using a fluorescence microscope.
-
To test the photoswitching, illuminate the cells with the appropriate wavelengths of light during the SOCE phase and record the corresponding changes in fluorescence.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is calculated to determine the intracellular calcium concentration.
-
For single-wavelength dyes, the change in fluorescence intensity is normalized to the baseline.
-
NFAT Translocation Assay
This assay is used to investigate the downstream functional consequences of CRAC channel inhibition.
Objective: To determine if the photoswitchable inhibitor can modulate the translocation of NFAT from the cytoplasm to the nucleus in a light-dependent manner.
General Protocol:
-
Cell Preparation: Use a cell line that expresses a fluorescently tagged NFAT (e.g., NFAT-GFP) or use immunofluorescence to visualize endogenous NFAT.
-
Stimulation and Inhibition:
-
Treat the cells with the photoswitchable inhibitor.
-
Stimulate the cells to induce CRAC channel activation and NFAT translocation (e.g., with a calcium ionophore like ionomycin in combination with PMA, or by depleting stores with thapsigargin).
-
During stimulation, expose a subset of cells to the activating/deactivating wavelength of light.
-
-
Imaging and Analysis:
-
Fix the cells at different time points.
-
Acquire fluorescence images of the cells.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of NFAT to determine the extent of translocation.
-
Conclusion
This compound and LOCI-1 are powerful tools for the optical control of CRAC channels. The choice between them will depend on the specific experimental requirements. This compound offers higher potency, but its slow and incomplete recovery may be a limitation for experiments requiring rapid and reversible control. In contrast, LOCI-1 provides rapid and complete reversibility, along with higher selectivity, making it well-suited for dynamic studies of calcium signaling. The detailed experimental protocols provided here serve as a foundation for the characterization and application of these and other photoswitchable inhibitors in the study of CRAC channel function and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Activation of the Transcription Factor NFAT1 by Calcium Microdomains near Ca2+ Release-activated Ca2+ (CRAC) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activation of the transcription factor NFAT1 by calcium microdomains near Ca2+ release-activated Ca2+ (CRAC) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CRAC Channel Inhibitors: piCRAC-1 vs. GSK-5498A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Calcium Release-Activated Ca2+ (CRAC) channel inhibitors: the photoswitchable piCRAC-1 and the small molecule GSK-5498A. This document aims to deliver an objective analysis of their performance based on available experimental data, offering insights into their respective mechanisms and potential applications in research and drug development.
Introduction
Calcium Release-Activated Ca2+ (CRAC) channels are key players in store-operated calcium entry (SOCE), a fundamental process for regulating intracellular Ca2+ levels. This influx of calcium governs a multitude of cellular functions, including gene expression, cell proliferation, and immune responses. Dysregulation of CRAC channel activity has been implicated in various pathologies, making them a critical target for therapeutic intervention.
This compound is an azopyrazole-derived photoswitchable inhibitor of CRAC channels.[1] Its innovative design allows for optical control of store-operated Ca2+ influx and downstream signaling pathways.[1] This spatiotemporal control offers unique advantages for dissecting the precise roles of CRAC channels in complex biological systems.
GSK-5498A is a selective small molecule inhibitor of CRAC channels.[2][3] It has been characterized as a potent blocker of CRAC channel function, effectively inhibiting the release of inflammatory mediators from immune cells such as mast cells and T-cells.[3][4]
Mechanism of Action
This compound functions as a photo-inducible inhibitor. Its activity is dependent on its isomeric state, which can be controlled by specific wavelengths of light. The cis-isomer of this compound is the active form that inhibits CRAC channels.[5] This allows for precise, reversible, and localized inhibition of CRAC channel activity simply by applying or removing a light source.
GSK-5498A acts as a direct blocker of the CRAC channel pore.[6][7] While the exact binding site is not fully elucidated, related GSK compounds are known to act as allosteric modulators of the Orai pore, the central component of the CRAC channel, without affecting the interaction between the stromal interaction molecule 1 (STIM1) and Orai.[8] This suggests a mechanism that directly interferes with Ca2+ permeation.
Performance Data
The following tables summarize the available quantitative data for this compound and GSK-5498A. It is crucial to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
Table 1: Potency of CRAC Channel Inhibition
| Compound | IC50 Value | Cell Type | Assay Conditions | Citation(s) |
| This compound (cis-isomer) | ~0.5 µM | Not specified | Chronic administration | [5] |
| GSK-5498A | 1 µM | Not specified | Not specified | [3][6][7] |
| GSK-5498A | pIC50: 6.3 | Jurkat cells | Thapsigargin-evoked fluorescence with Fluo4-AM | [9] |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10] A lower IC50 value indicates a higher potency. The pIC50 is the negative logarithm of the IC50 value.
Signaling Pathways
CRAC channel activation is a critical step in numerous signaling cascades. Upon depletion of endoplasmic reticulum (ER) Ca2+ stores, STIM proteins in the ER membrane sense the change, translocate to the plasma membrane, and activate Orai channels, forming the CRAC channel. The subsequent influx of Ca2+ leads to the activation of various downstream effectors, most notably the transcription factor NFAT (Nuclear Factor of Activated T-cells).
The following diagram illustrates the canonical CRAC channel signaling pathway leading to NFAT activation, which is a primary target for both this compound and GSK-5498A inhibition.
Caption: CRAC Channel Signaling Pathway to NFAT Activation.
Experimental Protocols
Precise measurement of CRAC channel inhibition is fundamental to evaluating the efficacy of compounds like this compound and GSK-5498A. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC
This technique directly measures the CRAC current (ICRAC), providing a highly quantitative assessment of channel activity and inhibition.
Methodology:
-
Cell Preparation: Use a suitable cell line endogenously expressing or overexpressing STIM1 and Orai1 (e.g., RBL-1, HEK293).
-
Electrode and Solutions:
-
Internal (Pipette) Solution: Contains a high concentration of a Ca2+ chelator (e.g., 20 mM EGTA or BAPTA) to passively deplete ER Ca2+ stores upon establishing the whole-cell configuration. A typical solution composition is (in mM): 145 Cesium Methane Sulfonate, 8 NaCl, 3.5 MgCl2, 10 HEPES, 20 EGTA, pH 7.2.[8]
-
External (Bath) Solution: A physiological saline solution containing Ca2+. A typical composition is (in mM): 145 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 10 CaCl2, pH 7.4.[8]
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage ramps (e.g., -100 to +100 mV over 150 ms) at regular intervals (e.g., every 2 seconds) to elicit ICRAC.[1]
-
Record baseline ICRAC until a stable current is achieved.
-
Perfuse the bath solution with the desired concentration of the inhibitor (GSK-5498A or this compound). For this compound, illuminate the sample with the appropriate wavelength of light to induce the cis-isomer.
-
Continue recording to measure the extent and kinetics of current inhibition.
-
-
Data Analysis:
-
Measure the peak inward current at a negative potential (e.g., -80 mV).
-
Normalize the current to cell capacitance (pA/pF) to account for variations in cell size.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Generate dose-response curves to determine the IC50 value.
-
Caption: Workflow for ICRAC Measurement using Patch-Clamp.
Ratiometric Calcium Imaging for Store-Operated Calcium Entry (SOCE)
This method measures changes in intracellular Ca2+ concentration ([Ca2+]i) in a population of cells, providing a high-throughput assessment of SOCE inhibition.
Methodology:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes.
-
Load cells with a ratiometric Ca2+ indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
-
Solutions:
-
Ca2+-free Buffer: A physiological buffer without added Ca2+ and containing a small amount of EGTA (e.g., 0.5 mM) to chelate residual Ca2+.
-
Ca2+-containing Buffer: The same buffer with a physiological concentration of Ca2+ (e.g., 2 mM).
-
-
Measurement:
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Initially, perfuse the cells with the Ca2+-free buffer and record the baseline fluorescence ratio.
-
Induce ER Ca2+ store depletion by adding a SERCA pump inhibitor (e.g., 1 µM thapsigargin) to the Ca2+-free buffer. This will cause a transient increase in [Ca2+]i due to Ca2+ leak from the ER.[11]
-
Once the [Ca2+]i returns to near baseline, add the inhibitor (GSK-5498A or this compound with light activation) and incubate for a short period.
-
Reintroduce Ca2+ to the extracellular solution by switching to the Ca2+-containing buffer. The subsequent rise in [Ca2+]i represents SOCE.
-
-
Data Analysis:
-
Measure the peak or the plateau of the [Ca2+]i rise after Ca2+ re-addition.
-
Compare the SOCE in inhibitor-treated cells to vehicle-treated control cells to determine the percentage of inhibition.
-
Perform experiments with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC50.
-
Caption: Workflow for Store-Operated Calcium Entry (SOCE) Assay.
Conclusion
This compound and GSK-5498A are both potent inhibitors of CRAC channels, yet they offer distinct advantages for researchers.
This compound stands out for its photoswitchable nature, providing an unparalleled level of spatiotemporal control over CRAC channel activity. This makes it an exceptional tool for mechanistic studies where precise timing and localization of inhibition are critical.
GSK-5498A represents a more conventional, yet highly effective, small molecule inhibitor. Its established potency and selectivity make it a valuable tool for pharmacological studies and as a potential starting point for the development of therapeutics targeting CRAC channel-mediated pathologies.
The choice between this compound and GSK-5498A will ultimately depend on the specific experimental needs. For studies requiring dynamic control and precise targeting, this compound is the superior choice. For broader pharmacological screening and in vivo studies where systemic inhibition is desired, GSK-5498A is a robust and reliable option. Further head-to-head comparative studies are warranted to fully delineate their respective selectivity and off-target profiles under identical experimental conditions.
References
- 1. Selective Activation of the Transcription Factor NFAT1 by Calcium Microdomains near Ca2+ Release-activated Ca2+ (CRAC) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Orai1-NFAT Signalling Pathway Triggered by T Cell Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Defective mast cell effector functions in mice lacking the CRACM1 pore subunit of store-operated calcium release-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of piCRAC-1 in alleviating thrombocytopenia and hemorrhage
An extensive search has revealed no publicly available information, research, or clinical data regarding a product or compound identified as "piCRAC-1" for the treatment of thrombocytopenia and hemorrhage. The scientific literature and publicly accessible databases do not contain references to this specific designation in the context of platelet disorders or bleeding.
It is possible that "this compound" may be an internal company code for an investigational drug that is not yet disclosed in public forums, a new discovery pending publication, or a term with a typographical error.
Due to the absence of any data on "this compound," a comparison guide detailing its efficacy, experimental protocols, and signaling pathways, as requested, cannot be generated at this time.
For researchers, scientists, and drug development professionals interested in novel treatments for thrombocytopenia, current areas of investigation focus on compounds that modulate platelet activation and production. One such area of research involves the Rho GTPase family member, Rac1 , which has been shown to play a role in platelet activation and aggregation.[1]
Alternative Therapeutic Strategies for Thrombocytopenia
For context, a brief overview of established and investigational treatments for thrombocytopenia is provided below. These approaches utilize different mechanisms of action to increase platelet counts or improve hemostasis.
1. Stimulation of Platelet Production:
-
Thrombopoietin Receptor Agonists (TPO-RAs): These agents, such as romiplostim and eltrombopag, mimic the effect of thrombopoietin to stimulate the production of platelets from megakaryocytes in the bone marrow.[2][3][4] They are a common treatment for chronic immune thrombocytopenia (ITP).[2][3]
2. Immunomodulation to Reduce Platelet Destruction:
-
Corticosteroids, Intravenous Immunoglobulin (IVIg), and Anti-D Immunoglobulin: These are often first-line treatments for ITP and work by suppressing the immune system's destruction of platelets.[5]
-
Rituximab: A monoclonal antibody that targets B-cells, thereby reducing the production of autoantibodies against platelets.[6]
3. Other Investigational Approaches:
-
Fibrinogen Supplementation (Cryoprecipitate): In cases of severe thrombocytopenia where platelet transfusions are not available, cryoprecipitate, which is rich in fibrinogen, has been investigated to enhance clot formation.[7]
-
Platelet Substitutes: Research is ongoing into various platelet substitutes, such as lyophilized platelets and infusible platelet membranes, to provide hemostatic support in the absence of functional platelets.[8]
Signaling Pathways in Platelet Activation
The activation of platelets is a complex process involving multiple signaling pathways. While the specific pathway for "this compound" is unknown, a generalized diagram of platelet activation signaling is presented below for illustrative purposes. This diagram highlights the central role of molecules like Rac1 in the cytoskeletal changes necessary for platelet aggregation.
Caption: Generalized signaling pathway of platelet activation.
We recommend that researchers seeking information on "this compound" consult internal documentation or contact the originating research group for specific details. As more information becomes publicly available, a comprehensive comparative analysis can be conducted.
References
- 1. Rac1-mediated signaling plays a central role in secretion-dependent platelet aggregation in human blood stimulated by atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current treatment options for primary immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New therapeutic options for immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of chronic immune thrombocytopenic purpura: targeting insufficient megakaryopoiesis as a novel therapeutic principle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of therapeutics in idiopathic thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New therapeutic options for adult chronic immune thrombocytopenic purpura: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryoprecipitate as an alternative to platelet transfusion in thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substitutes and alternatives to platelet transfusions in thrombocytopenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of piCRAC-1 for CRAC Channels: A Comparative Guide
For researchers and drug development professionals investigating Calcium Release-Activated Calcium (CRAC) channels, the specificity of pharmacological inhibitors is paramount. This guide provides a comparative analysis of piCRAC-1, a photoinducible CRAC channel inhibitor, against other commonly used inhibitors: Synta66, GSK-7975A, and CM-128 (a derivative of BTP2). This objective comparison is supported by experimental data on their potency, isoform selectivity, and off-target effects.
Quantitative Comparison of CRAC Channel Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives, offering a clear comparison of their inhibitory activities against different Orai isoforms, the pore-forming subunits of CRAC channels.
Table 1: Inhibitory Concentration (IC50) of CRAC Channel Inhibitors against Orai Isoforms
| Inhibitor | Orai1 IC50 (µM) | Orai2 IC50 (µM) | Orai3 IC50 (µM) | Cell Type | Citation |
| This compound (cis form) | ~0.5 | Not Reported | Not Reported | HEK293 cells | [1] |
| Synta66 | 1.4 | Potentiation | No effect | RBL cells, ORAI-TKO HEK293 cells | [2][3] |
| GSK-7975A | ~4 | Inhibition | ~4 | HEK293 cells, ORAI-TKO HEK293 cells | [2] |
| BTP2 (YM-58483) | 0.01 | Inhibition | Partial Inhibition | Human T-cells, ORAI-TKO HEK293 cells | [2] |
Table 2: Off-Target Effects of CRAC Channel Inhibitors
| Inhibitor | Known Off-Target Effects | Citation |
| This compound | Not extensively characterized. Structural similarity to GSK compounds suggests potential for similar off-targets. | [1] |
| Synta66 | Does not affect STIM1 clustering. | [4] |
| GSK-7975A | Also inhibits TRPV6 channels. Does not affect STIM1 oligomerization or STIM1-Orai1 interaction. | [5] |
| BTP2 (YM-58483) | May have effects on other ion channels. | [3] |
Key Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, detailed protocols for the key experimental techniques used to characterize CRAC channel inhibitors are provided below.
Electrophysiology: Whole-Cell Patch Clamp Recording
This technique directly measures the ionic currents flowing through CRAC channels in the plasma membrane of a single cell, providing a precise assessment of inhibitor potency and mechanism of action.
Experimental Protocol:
-
Cell Preparation: HEK293 cells stably or transiently expressing the desired Orai and STIM1 isoforms are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH). To passively deplete endoplasmic reticulum (ER) Ca2+ stores and activate CRAC channels, 20 mM EGTA can be used in place of BAPTA.
-
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (gigaseal).
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of 0 mV.
-
Voltage ramps from -100 mV to +100 mV are applied every 2 seconds to elicit CRAC currents (ICRAC).
-
-
Inhibitor Application: The inhibitor of interest is applied to the external solution via a perfusion system at various concentrations to determine the dose-dependent inhibition of ICRAC and calculate the IC50 value.
Calcium Imaging: Store-Operated Calcium Entry (SOCE) Assay
This fluorescence microscopy-based assay measures changes in intracellular calcium concentration ([Ca2+]i) in a population of cells, providing a high-throughput method to screen for inhibitors of SOCE, the physiological process mediated by CRAC channels.
Experimental Protocol:
-
Cell Preparation and Dye Loading:
-
Cells are seeded in a 96-well plate.
-
Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution (e.g., HBSS) for 30-60 minutes at room temperature in the dark.
-
-
Store Depletion:
-
The dye-loading solution is replaced with a Ca2+-free HBSS.
-
ER Ca2+ stores are depleted by applying a SERCA pump inhibitor, such as thapsigargin (1-2 µM), in the Ca2+-free solution. This leads to a transient increase in [Ca2+]i due to Ca2+ leak from the ER.
-
-
Measurement of SOCE:
-
After the [Ca2+]i returns to baseline, a solution containing 2 mM CaCl2 is added to the wells. The subsequent increase in [Ca2+]i is due to SOCE through CRAC channels.
-
-
Inhibitor Testing: Cells are pre-incubated with the inhibitor at various concentrations before store depletion. The reduction in the amplitude of the SOCE-mediated Ca2+ signal is used to determine the inhibitory potency.
-
Data Analysis: The ratio of Fura-2 fluorescence emission at 340 nm and 380 nm excitation is calculated to determine the [Ca2+]i.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the CRAC channel signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: CRAC Channel Activation Signaling Pathway.
Caption: Experimental Workflow for CRAC Inhibitor Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Assessing the In Vivo Efficacy of piCRAC-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy of piCRAC-1, a novel photoswitchable CRAC channel inhibitor, with other established and experimental CRAC channel modulators. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes essential biological pathways and workflows to facilitate an objective assessment of this compound's potential in various disease models.
Unveiling this compound: A Light-Sensitive Approach to CRAC Channel Inhibition
This compound is a pioneering, photoswitchable small molecule designed to inhibit Calcium Release-Activated Calcium (CRAC) channels. Its unique mechanism allows for precise optical control over store-operated Ca2+ influx, a critical signaling pathway implicated in numerous diseases. The in vivo efficacy of this compound has been demonstrated in a zebrafish model of Stormorken syndrome, a rare genetic disorder characterized by thrombocytopenia and bleeding. In this model, this compound demonstrated a light-dependent ability to alleviate these symptoms, highlighting its potential as a targeted therapeutic agent.
Comparative In Vivo Efficacy of CRAC Channel Inhibitors
To provide a clear perspective on the performance of this compound, this section presents a summary of its in vivo efficacy alongside other notable CRAC channel inhibitors. The data is compiled from various preclinical studies and showcases the diverse disease models and endpoints used to evaluate these compounds.
| Inhibitor | Disease Model | Animal Model | Key Efficacy Endpoints | Quantitative Results |
| This compound | Stormorken Syndrome | Zebrafish | Alleviation of thrombocytopenia and hemorrhage | Light-dependent reduction in bleeding and improvement in platelet count (specific quantitative data not publicly available) |
| YM-58483 | Rheumatoid Arthritis | Mouse (Collagen-Induced Arthritis) | Suppression of synovial inflammation | Continuous subcutaneous application suppressed clinical severity of CIA, reduced pro-inflammatory cytokine levels, and inhibited specific IgG production.[1] |
| SKF-96365 | Esophageal Squamous Cell Carcinoma | Mouse (Xenograft) | Inhibition of tumor growth | Intraperitoneal injection of 20 mg/kg every other day for 14 days substantially reduced tumor volume and weight compared to the control group.[2][3] |
| RP4010 | Pancreatic Ductal Adenocarcinoma | Mouse (Patient-Derived Xenograft) | Reduction of tumor growth | Effective in suppressing the proliferation of various pancreatic cancer cell lines and reducing the growth of patient-derived tumor xenografts.[4] |
| BTP2 | Inflammatory Bowel Disease | Mouse | Attenuation of IBD severity and colitogenic T cell function | Pharmacologic inhibition of SOCE with BTP2 attenuated IBD severity. |
| CM4620 | Inflammatory Bowel Disease | Mouse | Reduction of inflammation | Systemic application was effective in reducing inflammation in a murine IBD model. |
Detailed Experimental Protocols
Reproducibility and clear methodological understanding are paramount in scientific research. This section provides detailed protocols for key in vivo experiments cited in this guide.
In Vivo Efficacy of this compound in a Zebrafish Model of Stormorken Syndrome (Representative Protocol)
-
Animal Model: Transgenic zebrafish line recapitulating Stormorken syndrome.
-
Drug Administration: Zebrafish larvae are incubated in a solution containing this compound at a specified concentration. A control group is incubated in a vehicle-only solution.
-
Light Activation: The treatment group is exposed to a specific wavelength of light (e.g., UV light) to activate this compound, while the control group and a dark-treated this compound group are kept in the dark.
-
Efficacy Assessment:
-
Hemorrhage Assessment: Larvae are visually scored for the presence and severity of bleeding under a microscope at defined time points.
-
Thrombocytopenia Assessment: Blood samples are collected from larvae, and platelet counts are determined using flow cytometry or specialized cell counting techniques.
-
-
Data Analysis: Statistical analysis is performed to compare the incidence and severity of hemorrhage and platelet counts between the light-activated this compound group, the dark-treated group, and the vehicle control group.
In Vivo Efficacy of YM-58483 in a Mouse Model of Rheumatoid Arthritis
-
Animal Model: DBA/1J mice with collagen-induced arthritis (CIA).
-
Drug Administration: YM-58483 is continuously administered subcutaneously using an implanted osmotic pump at a defined dose. A control group receives the vehicle via the same method.
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored based on paw swelling and inflammation.
-
Histological Analysis: Joint tissues are collected at the end of the study for histological examination of inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies are measured by ELISA.
-
-
Data Analysis: Statistical comparisons of clinical scores, histological parameters, and biomarker levels are made between the YM-58483-treated group and the control group.[1]
In Vivo Efficacy of SKF-96365 in a Mouse Xenograft Model of Esophageal Squamous Cell Carcinoma
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of human esophageal squamous cell carcinoma cells (e.g., K510).
-
Drug Administration: SKF-96365 is administered via intraperitoneal injection at a dose of 20 mg/kg every other day for a specified duration (e.g., 14 days). The control group receives injections of the vehicle (e.g., 0.9% physiological saline).[2]
-
Efficacy Assessment:
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated.
-
Tumor Weight Measurement: At the end of the study, tumors are excised and weighed.
-
Western Blot Analysis: Tumor lysates are analyzed by Western blotting to assess the expression of proteins involved in apoptosis and cell proliferation.
-
-
Data Analysis: Tumor growth curves, final tumor weights, and protein expression levels are statistically compared between the SKF-96365-treated group and the control group.[2][3]
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further enhance the understanding of this compound's mechanism and its in vivo evaluation, the following diagrams have been generated using Graphviz.
Caption: CRAC Channel Signaling Pathway and this compound Inhibition.
Caption: In Vivo Efficacy Workflow in Zebrafish.
References
A Comparative Guide to piCRAC-1 and Other CRAC Channel Inhibitors for Researchers
This guide provides a comprehensive comparison of the photoswitchable CRAC (Ca2+ release-activated Ca2+) channel inhibitor, piCRAC-1, with other notable alternatives. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, protocols, and the underlying signaling pathways.
Comparative Analysis of CRAC Channel Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives, providing a clear comparison of their performance based on available experimental results.
| Inhibitor | Target | IC50 (μM) | Activation/Inhibition Mechanism | Recovery from Inhibition | Orai Isoform Selectivity | Reference |
| This compound | CRAC channels | ~0.5 | cis conformation (activated by 365 nm light) inhibits CRAC channels. | Slow and incomplete (~57% recovery after 15 minutes).[1] | Likely not isoform-specific.[2] | [1] |
| LOCI-1 | CRAC channels | ~6.75 | trans conformation inhibits CRAC channels; 365 nm light reverses inhibition. | Fully reversible within 1-2 minutes.[2] | Strongly inhibits Orai1 and Orai2; minor effect on Orai3.[2] | [2] |
| GSK7975A | CRAC channels | ~4 | Allosteric blocker of the Orai pore. | Almost no recovery upon washout over 4 minutes.[3] | Inhibits Orai1 and Orai3.[3] | [3] |
| GSK5503A | CRAC channels | Not specified | Blocks Ca2+ currents in HEK293 cells. | Not specified | Not specified | [4] |
| 2-APB | CRAC channels | ~5-8 | Bimodal: potentiates at low concentrations, inhibits at high concentrations. | Not applicable due to complex mechanism. | Potentiates STIM1-independent Orai3 current, inhibits STIM1-dependent Orai1 and Orai3 currents.[2] | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the CRAC channel signaling pathway and the typical experimental workflow for their evaluation.
CRAC Channel Signaling Pathway
The activation of CRAC channels is a key event in store-operated calcium entry (SOCE). This process is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. STIM1 then translocates to the plasma membrane to interact with and activate the Orai1 channel, leading to Ca2+ influx.[6][7]
Caption: The CRAC channel signaling pathway, illustrating the activation of Orai1 by STIM1 following ER Ca2+ store depletion.
Experimental Workflow for Inhibitor Evaluation
The efficacy of CRAC channel inhibitors is typically assessed using a combination of whole-cell patch-clamp electrophysiology and calcium imaging.
Caption: A typical experimental workflow for evaluating the efficacy of CRAC channel inhibitors.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording of CRAC Currents
This method directly measures the ion flow through CRAC channels.
Objective: To record the whole-cell Ca2+ release-activated Ca2+ (CRAC) currents (ICRAC) in response to store depletion and inhibitor application.
Materials:
-
HEK293 or Jurkat T cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External (bath) solution: (in mM) 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 5 glucose (pH 7.2)
-
Internal (pipette) solution: (in mM) 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2). Thapsigargin (1 µM) can be included to induce store depletion.[5]
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment. If necessary, transfect with STIM1 and Orai1.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Store Depletion and Current Development: The BAPTA in the pipette solution will chelate intracellular Ca2+, leading to passive store depletion and the development of ICRAC over several minutes.
-
Recording: Hold the cell at a potential of -100 mV and apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit currents.[8]
-
Inhibitor Application: Perfuse the bath with the external solution containing the desired concentration of the CRAC channel inhibitor. For photoswitchable inhibitors like this compound and LOCI-1, use appropriate light wavelengths (e.g., 365 nm) to control their activity.[1][2]
-
Data Analysis: Measure the peak inward current at negative potentials to quantify the extent of inhibition.
Calcium Imaging of Store-Operated Calcium Entry (SOCE)
This technique measures changes in intracellular Ca2+ concentration using fluorescent indicators.
Objective: To measure the influx of Ca2+ through store-operated channels following store depletion and in the presence of inhibitors.
Materials:
-
HEK293 cells or other suitable cell line
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope with an imaging system
-
Physiological salt solution (PSS): (in mM) 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Ca2+-free PSS: Same as PSS but without CaCl2 and with 1 mM EGTA.
-
Thapsigargin (1-2 µM)
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a Ca2+ indicator (e.g., 2-5 µM Fluo-4 AM) in PSS for 30-60 minutes at room temperature.[9]
-
Washing: Wash the cells with PSS to remove excess dye.
-
Baseline Measurement: Perfuse the cells with Ca2+-free PSS and record the baseline fluorescence.
-
Store Depletion: Add thapsigargin to the Ca2+-free PSS to irreversibly inhibit the SERCA pumps and deplete the ER Ca2+ stores.
-
Inhibitor Application: Add the CRAC channel inhibitor to the Ca2+-free PSS.
-
SOCE Measurement: Reintroduce Ca2+ by perfusing with PSS (containing 2 mM CaCl2) and the inhibitor. The subsequent increase in fluorescence represents SOCE.
-
Data Analysis: Quantify the change in fluorescence intensity upon Ca2+ re-addition to determine the level of SOCE and the inhibitory effect of the compound. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm).[2]
References
- 1. Structural and functional mechanisms of CRAC channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Picric Acid (piCRAC-1)
This guide provides comprehensive safety and logistical information for the proper disposal of Picric Acid, a compound that requires careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
WARNING: Dry picric acid is a shock-sensitive explosive. Extreme caution must be exercised. If you encounter a container of picric acid that appears dry, has crystal formation around the cap, or is in a metal container, DO NOT TOUCH, MOVE, OR OPEN IT . Immediately contact your institution's Environmental Health and Safety (EHS) department or local emergency services for assistance[1][2].
Hazard Identification and Safety Precautions
Picric acid is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[3]. The primary hazard is its explosive nature when dry[2][4][5]. It can form highly sensitive and explosive picrate salts with metals, including copper, lead, zinc, and iron, as well as with concrete[4][6].
Personal Protective Equipment (PPE) when handling Picric Acid:
-
Eye Protection: Safety goggles with side-shields[3].
-
Hand Protection: Nitrile or neoprene protective gloves. Always inspect gloves before use and use proper removal techniques[3][7].
-
Skin and Body Protection: Impervious clothing or a lab coat[3][7].
-
Respiratory Protection: A suitable respirator should be used when dusts are generated[3].
Chemical and Physical Properties
The following table summarizes the key properties of Picric Acid.
| Property | Value |
| Synonyms | 2,4,6-Trinitrophenol, picronitric acid |
| CAS Number | 88-89-1 |
| Molecular Formula | C₆H₃N₃O₇ |
| Molecular Weight | 229.10 g/mol |
| Appearance | Pale yellow, odorless crystalline solid |
| Solubility in Water | Slightly soluble |
| Melting Point | 251 to 253°F (121.7 to 122.8°C) |
| Boiling Point | Explodes above 572°F (300°C) |
| Specific Gravity | 1.763 |
| GHS Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life)[3] |
Proper Disposal Procedures
All picric acid and materials contaminated with it must be disposed of as hazardous waste.
Step 1: Initial Assessment Before handling, visually inspect the picric acid container.
Caption: Decision workflow for handling picric acid containers.
Step 2: Preparing for Disposal
-
Work Area: Conduct all handling of picric acid within a chemical fume hood[6][8]. Ensure the work surface is not made of metal[8].
-
Gather Materials: Have your hazardous waste container, spill kit, and necessary PPE ready. The waste container must be glass or plastic, never metal[1][6].
Step 3: Waste Collection
-
Aqueous Solutions: Carefully pour aqueous picric acid waste into a designated glass or plastic hazardous waste container.
-
Contaminated Solids: Place any contaminated materials (e.g., paper towels, gloves, spill pads) into the hazardous waste container[6][8]. Add water to the container to ensure all materials remain wet[2][6].
-
Labeling: Clearly label the waste container as "Hazardous Waste: Picric Acid" and include any other required information by your institution[6][7].
Step 4: Final Disposal
-
Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials, heat, and sources of ignition[3][7].
-
Arrange Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste[1][6]. Do not pour picric acid waste down the drain[3].
Emergency Spill Procedures
In the event of a spill, follow these steps:
Caption: Workflow for responding to a picric acid spill.
Spill Cleanup Protocol:
-
Evacuate: For large spills, evacuate the area and call for assistance from your EHS department[7][8].
-
Ensure Wetness: If a solid is spilled, ensure it remains wet by misting it with water. This prevents the formation of explosive dust[1]. NEVER sweep dry picric acid[6].
-
Absorb: Cover the spill with a damp absorbent pad or a mixture of soda ash and sand[6][9].
-
Collect: Carefully scoop the absorbed material into a designated glass or plastic container. Add water to the container to keep the contents wet[1][6].
-
Decontaminate: Clean the spill area thoroughly with a soap and water solution, followed by alcohol[1].
-
Dispose: Seal and label the waste container and arrange for disposal through your EHS department[1].
By adhering to these procedures, you can ensure the safe handling and disposal of picric acid in the laboratory, protecting yourself, your colleagues, and the environment.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Picric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]
- 3. piCRAC-1|2418049-54-2|MSDS [dcchemicals.com]
- 4. PICRIC ACID, WETTED WITH NOT LESS THAN 30% WATER BY MASS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. PICRIC ACID, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. uthsc.edu [uthsc.edu]
- 7. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 8. engineering.usask.ca [engineering.usask.ca]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling piCRAC-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of piCRAC-1, a chemical compound utilized in laboratory research. Adherence to these procedural steps is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on its material safety data sheet.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.[2][3] |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is resistant to chemical penetration should be worn.[1] |
| Respiratory | Suitable Respirator | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: General Handling Procedure
The following is a step-by-step guide for the safe handling of this compound in a laboratory setting:
-
Preparation :
-
Ensure a well-ventilated area, preferably a certified chemical fume hood, is used for all manipulations of this compound.[1]
-
Don all required personal protective equipment as detailed in the table above.
-
Assemble all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling :
-
When weighing the solid form of this compound, do so with care to avoid creating dust.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep containers of this compound tightly sealed when not in use.[1]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1]
-
Inhalation : Move to an area with fresh air. If breathing is difficult, seek immediate medical assistance.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects.[1]
-
Waste Collection : All waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves), and solutions, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Procedure : The collected waste must be disposed of through an approved waste disposal plant.[1] Always follow your institution's and local environmental regulations for chemical waste disposal. Do not pour this compound waste down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
